NPS ALX Compound 4a
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQYORJJFZQWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Antagonistic Action of NPS ALX Compound 4a: A Technical Guide to its Mechanism of Action
For Immediate Release
A deep dive into the pharmacological profile of NPS ALX Compound 4a, a potent and selective antagonist of the 5-HT6 receptor, reveals its intricate mechanism of action. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's properties, including its quantitative data, experimental methodologies, and its impact on key signaling pathways.
This compound has been identified as a potent and selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor and a potential therapeutic agent for neurological and psychiatric disorders.
Quantitative Pharmacological Profile
The antagonistic activity of this compound at the 5-HT6 receptor has been quantified through rigorous in vitro assays. The compound demonstrates high potency in inhibiting the binding of a radiolabeled ligand to the receptor and in blocking the functional response elicited by the natural ligand, serotonin (B10506).
| Parameter | Value | Description | Receptor Type |
| IC50 | 7.2 nM | The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting the 5-HT6 receptor's functional response.[1][2][3] | Human 5-HT6 |
| Ki | 0.2 nM | The inhibition constant, representing the binding affinity of the compound to the 5-HT6 receptor.[1][2][3] | Human 5-HT6 |
Table 1: Quantitative analysis of this compound's antagonistic activity at the 5-HT6 receptor.
Furthermore, this compound exhibits significant selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and the dopamine (B1211576) D2 receptor, highlighting its specific mode of action.[3]
Core Mechanism of Action: 5-HT6 Receptor Antagonism
This compound functions as a competitive antagonist at the 5-HT6 receptor. This means it binds to the same site as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling cascades.
The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this serotonin-induced increase in intracellular cAMP levels.
Impact on Cellular Signaling Pathways
The antagonistic action of this compound at the 5-HT6 receptor has broader implications for intracellular signaling beyond the canonical Gs-cAMP pathway. The 5-HT6 receptor is known to modulate other signaling cascades, including the mTOR and Cdk5 pathways, and to influence the activity of key neurotransmitter systems. By blocking the primary activation of the 5-HT6 receptor, this compound can indirectly affect these interconnected pathways.
Detailed Experimental Protocols
The determination of the pharmacological profile of this compound involves standardized in vitro assays. The following are representative protocols for the key experiments.
5-HT6 Receptor Binding Assay (Ki Determination)
This assay measures the affinity of this compound for the 5-HT6 receptor by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human 5-HT6 receptor are prepared.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand, typically [3H]-LSD, and varying concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
5-HT6 Receptor Functional Assay (IC50 Determination)
This assay measures the potency of this compound in antagonizing the functional response of the 5-HT6 receptor, which is an increase in intracellular cAMP.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of serotonin (agonist) to induce a functional response.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data is plotted as a dose-response curve, and the IC50 value is determined using non-linear regression.
Conclusion
This compound is a highly potent and selective antagonist of the 5-HT6 receptor. Its mechanism of action involves the competitive blockade of serotonin binding, leading to the inhibition of the canonical Gs-cAMP signaling pathway and the modulation of other interconnected cellular signaling networks. The detailed understanding of its pharmacological profile, facilitated by robust in vitro assays, underscores its importance as a research tool and a promising lead for the development of novel therapeutics targeting the 5-HT6 receptor.
References
- 1. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: NPS ALX Compound 4a and its Affinity for the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of NPS ALX Compound 4a for the serotonin (B10506) 6 (5-HT6) receptor. It includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathway.
Core Quantitative Data
This compound is a potent and selective antagonist of the 5-HT6 receptor.[1][2][3][4][5] Its high affinity is demonstrated by the following experimentally determined binding constants:
| Parameter | Value | Description |
| IC50 | 7.2 nM | The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. |
| Ki | 0.2 nM | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity. |
These values establish this compound as a high-affinity ligand for the 5-HT6 receptor, making it a valuable tool for research in this area.
Experimental Protocols: 5-HT6 Receptor Radioligand Binding Assay
The determination of the binding affinity of this compound for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a representative method based on standard practices in the field.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide), a high-affinity non-selective serotonin receptor ligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin (B1206844) or clozapine) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
HEK293 cells expressing the human 5-HT6 receptor are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 25 µ g/well .[6]
-
-
Assay Setup:
-
The assay is performed in a 96-well microplate with a total reaction volume of 200-250 µL per well.
-
Each well contains:
-
100 µL of the membrane suspension.
-
50 µL of varying concentrations of the test compound (this compound) or the non-specific binding control.
-
50 µL of [³H]-LSD at a final concentration near its Kd (typically 2.5-10.0 nM).[6]
-
-
-
Incubation:
-
The microplate is incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.[6]
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (counts in the presence of the high concentration of the control ligand) from the total binding (counts in the absence of any competitor).
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-LSD (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining 5-HT6 receptor binding affinity.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs).[4]
Caption: Canonical Gs-coupled signaling pathway of the 5-HT6 receptor.
References
- 1. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NPS ALX Compound 4a: A Potent and Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, biological activity, and methodologies associated with NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.
Core Compound Information
This compound is a significant research tool for investigating the physiological and pathological roles of the 5-HT6 receptor. Its high affinity and selectivity make it a valuable pharmacological probe. The compound is chemically identified as 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole.[1] It is often supplied as a dihydrochloride (B599025) salt.
| Identifier | Value |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride[1] |
| Molecular Formula | C25H25N3O2S·2HCl |
| Molecular Weight | 504.47 g/mol |
| CAS Number | 1781934-44-8 (dihydrochloride) |
| Purity | ≥99% (HPLC)[1] |
| Solubility | Soluble to 100 mM in DMSO |
Quantitative Biological Data
This compound demonstrates high potency and competitive antagonism at the 5-HT6 receptor. This is quantified by its low nanomolar IC50 and sub-nanomolar Ki values.
| Parameter | Value | Description |
| IC50 | 7.2 nM | The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the 5-HT6 receptor's activity in vitro.[1][2][3][4] |
| Ki | 0.2 nM | The inhibition constant, representing the equilibrium dissociation constant for the binding of the compound to the 5-HT6 receptor. A lower Ki value indicates a higher binding affinity.[1][2][3][4] |
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gαs protein.[5] Antagonism of this receptor by compounds like this compound blocks the downstream signaling cascade initiated by serotonin (B10506) (5-HT). This blockade prevents the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), which can influence various cellular processes, including gene transcription and neuronal excitability.[5]
Experimental Protocols
The following are representative methodologies for the characterization of 5-HT6 receptor antagonists like this compound. The specific details for this compound would be found in the primary literature, such as Isaac M, et al. Bioorg. Med. Chem. Lett. 2000;10(15):1719-21.[1][3][4]
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT6 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[6]
2. Binding Reaction:
-
The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.[6][7]
-
Each well contains:
-
Cell membrane preparation (e.g., 25 µg protein).[7]
-
A fixed concentration of a suitable radioligand (e.g., [3H]-LSD).[7]
-
Varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a high concentration of a known 5-HT6 ligand (e.g., methiothepin) is used.[7]
-
-
The plate is incubated at 37°C for 60 minutes to reach equilibrium.[6][7]
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[6]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.[7]
4. Data Analysis:
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional cAMP Assay (for IC50 Determination)
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the 5-HT6 receptor are seeded into 384-well plates and grown to a suitable confluency.[7]
2. Antagonist Assay Protocol:
-
The cell culture medium is removed, and the cells are washed with a buffer.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period (e.g., 15-30 minutes).[8]
-
An agonist (e.g., serotonin) is then added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
The cells are incubated for a further period (e.g., 30-60 minutes) at 37°C.[8]
3. cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[9][10]
4. Data Analysis:
-
A dose-response curve is generated by plotting the inhibition of the agonist-induced cAMP signal against the concentration of this compound.
-
The IC50 value is determined from this curve using non-linear regression.
Experimental Workflow
The characterization of a novel compound like this compound typically follows a logical progression from primary binding assays to functional and selectivity assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
A Technical Guide to NPS ALX Compound 4a: A Potent and Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NPS ALX Compound 4a (CAS Number: 299433-10-6), a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This guide synthesizes available data on its biochemical activity, the signaling pathways it modulates, and the experimental methodologies relevant to its study.
Core Compound Data
This compound is a member of the 6-bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles class of compounds.[1] It has been identified as a high-affinity antagonist for the 5-HT6 receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. This localization has made the 5-HT6 receptor an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders.
Quantitative Biochemical Data
The following table summarizes the key in vitro binding affinities for this compound, demonstrating its potency and selectivity for the 5-HT6 receptor.
| Parameter | Value | Target Receptor | Notes |
| IC50 | 7.2 nM | 5-HT6 | The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the specific binding of a radioligand.[1][2][3][4] |
| Ki | 0.2 nM | 5-HT6 | The inhibition constant, representing the equilibrium dissociation constant for the binding of the compound to the receptor.[1][2][3][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the 5-HT6 receptor. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, this compound is expected to inhibit this canonical signaling pathway.
However, research has revealed that 5-HT6 receptor signaling is more complex, involving several alternative pathways. These non-canonical pathways can be activated independently of Gs coupling and are implicated in various cellular processes.
Canonical 5-HT6 Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the 5-HT6 receptor is the Gs-cAMP pathway.
Alternative 5-HT6 Receptor Signaling Pathways
In addition to the canonical Gs-cAMP pathway, the 5-HT6 receptor can signal through other mechanisms, including the Fyn-tyrosine kinase and mTOR pathways. These alternative pathways are thought to play a role in the cognitive-enhancing effects observed with 5-HT6 receptor antagonists.
Experimental Protocols
The following provides a generalized protocol for a radioligand binding assay, a common method for determining the IC50 and Ki values of a compound like this compound. This is a representative methodology, and specific parameters would have been optimized for the original experiments.
Radioligand Binding Assay (Generalized Protocol)
Objective: To determine the binding affinity of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [3H]-LSD or [125I]-SB-258585).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Workflow:
Procedure:
-
Preparation: A dilution series of this compound is prepared in the assay buffer.
-
Incubation: In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, and an excess of a non-labeled ligand for non-specific binding) are incubated. The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high potency and selectivity make it a suitable probe for in vitro and in vivo studies aimed at elucidating the physiological and pathological functions of this receptor. Further research utilizing this and similar compounds will continue to advance our understanding of 5-HT6 receptor pharmacology and its potential as a therapeutic target.
References
An In-depth Technical Guide to NPS ALX Compound 4a Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a dihydrochloride (B599025) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This document provides a comprehensive technical overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.
Chemical and Physical Properties
This compound dihydrochloride is a synthetic molecule belonging to the 6-bicyclopiperazinyl-1-arylsulfonylindole class of compounds.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2-(1-(naphthalen-1-ylsulfonyl)-1H-indol-6-yl)octahydropyrrolo[1,2-a]pyrazine dihydrochloride | [2] |
| Synonyms | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | [3] |
| Molecular Formula | C25H25N3O2S·2HCl | [1][2][4] |
| Molecular Weight | 504.47 g/mol | [1][2][4] |
| CAS Number | 299433-10-6 (free base), 1781934-44-8 (dihydrochloride) | [2][4] |
| Appearance | Pale yellow solid | [2] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2][4] |
| Storage | Store at -20°C | [2] |
Biological Activity and Quantitative Data
This compound is characterized as a potent and competitive antagonist of the 5-HT6 receptor.[3][4] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of this receptor.
| Parameter | Value | Description | Reference(s) |
| IC50 | 7.2 nM | The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the 5-HT6 receptor activity in a competitive binding assay. | [5][6][7][8] |
| Ki | 0.2 nM | The inhibition constant, representing the equilibrium dissociation constant for the binding of the compound to the 5-HT6 receptor. A lower Ki value indicates a higher binding affinity. | [5][6][7][8] |
| Selectivity | Displays selectivity over other 5-HT and D2 receptors. | The compound shows a higher affinity for the 5-HT6 receptor compared to other related serotonin (B10506) and dopamine (B1211576) receptors. | [3][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit (Gαs), which, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.
The 5-HT6 receptor is also known to engage in non-canonical signaling pathways, including the activation of the mTOR and Fyn-tyrosine kinase pathways. Blockade of the receptor by antagonists like this compound would also inhibit these downstream effects.
Caption: 5-HT6 Receptor Signaling and Point of Antagonism.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound dihydrochloride.
Radioligand Binding Assay (for Ki and IC50 determination)
This assay determines the affinity of the compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Cell Preparation: Cells are cultured to 80-90% confluency, harvested, and homogenized in ice-cold assay buffer. The cell membranes are then pelleted by centrifugation and resuspended in fresh assay buffer to a final protein concentration of 10-20 µ g/well .
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) is commonly used as the radioligand for 5-HT6 receptor binding assays.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
In a 96-well plate, add cell membrane suspension.
-
Add increasing concentrations of this compound dihydrochloride (e.g., from 10 pM to 100 µM).
-
Add a fixed concentration of [3H]-LSD (typically at its Kd value).
-
For total binding, no competing ligand is added. For non-specific binding, a high concentration of an unlabeled 5-HT6 antagonist (e.g., 10 µM methiothepin) is added.
-
Incubate the plate at room temperature for 60-120 minutes.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Functional Assay (cAMP Measurement)
This assay measures the functional antagonism of the compound by quantifying its ability to inhibit serotonin-induced cAMP production.
-
Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Procedure:
-
Seed cells in a 96-well plate and grow to near confluency.
-
Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubate for 15-30 minutes.
-
Add increasing concentrations of this compound dihydrochloride and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of serotonin (typically at its EC80 value).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The data are plotted as a dose-response curve, and the IC50 value for the inhibition of serotonin-stimulated cAMP production is determined.
Proposed Synthesis Route
The synthesis of this compound dihydrochloride likely involves a multi-step process, starting with the appropriate indole (B1671886) and piperazine (B1678402) precursors. A plausible synthetic route is outlined below:
-
Boc Protection: The piperazine moiety, octahydropyrrolo[1,2-a]pyrazine, is protected with a tert-butyloxycarbonyl (Boc) group.
-
Buchwald-Hartwig Amination: The Boc-protected piperazine is coupled with a 6-bromo-1H-indole under palladium catalysis.
-
Sulfonylation: The resulting indole derivative is reacted with 1-naphthalenesulfonyl chloride in the presence of a base (e.g., sodium hydride) to attach the sulfonyl group to the indole nitrogen.
-
Deprotection: The Boc protecting group is removed from the piperazine moiety using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Salt Formation: The final compound is converted to its dihydrochloride salt by treatment with HCl in a suitable solvent like ether or methanol.
Conclusion
This compound dihydrochloride is a highly potent and selective 5-HT6 receptor antagonist with a well-defined mechanism of action. Its high affinity and selectivity make it an invaluable research tool for elucidating the role of the 5-HT6 receptor in various physiological and pathological processes, particularly in the central nervous system. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
NPS ALX Compound 4a: A Technical Overview of its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3][4] As a member of the 6-bicyclopiperazinyl-1-arylsulfonylindoles chemical class, it has been a subject of interest in neuroscience research, particularly for its potential therapeutic applications in cognitive disorders. This technical guide provides a detailed overview of the selectivity profile of this compound, including its known binding affinities, and outlines the likely experimental methodologies used for its characterization.
Data Presentation: Selectivity Profile of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| 5-HT6 Receptor | 7.2[1][2][3][4] | 0.2[1][2][3][4] | Radioligand Binding Assay |
| Other 5-HT Receptors | Data not available | Data not available | |
| Dopamine (B1211576) D2 Receptor | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies representative of the key experiments likely cited in the characterization of this compound.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT6 receptor are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in an assay buffer and stored at -80°C until use.
2. Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD or [3H]-Serotonin) at a concentration near its Kd.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled serotonin (B10506) or a known 5-HT6 antagonist).
-
The reaction is incubated to allow for binding equilibrium to be reached.
3. Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The IC50 value (the concentration of Compound 4a that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for 5-HT6 Receptor Antagonism
This assay is used to determine the functional potency (IC50) of this compound as an antagonist of the 5-HT6 receptor, which is a Gs-coupled receptor that signals through the production of cyclic AMP (cAMP).
1. Cell Culture and Treatment:
-
HEK293 cells stably expressing the human 5-HT6 receptor are seeded in 96-well plates.
-
The cells are then treated with increasing concentrations of this compound.
-
Following a pre-incubation period, the cells are stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.
2. cAMP Measurement:
-
The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a reporter gene assay.
-
The signal generated is inversely proportional to the amount of cAMP produced.
3. Data Analysis:
-
The concentration-response curves for the agonist in the presence of different concentrations of Compound 4a are plotted.
-
The IC50 value, representing the concentration of Compound 4a that produces a 50% inhibition of the agonist-induced cAMP production, is determined from these curves.
Mandatory Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: 5-HT6 receptor signaling and antagonism by Compound 4a.
Experimental Workflow for Radioligand Binding Assay
References
In Vitro Characterization of NPS ALX Compound 4a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The 5-HT6 receptor is a compelling therapeutic target for cognitive disorders, including Alzheimer's disease, due to its role in modulating cholinergic and glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its pharmacological properties, the experimental protocols used to determine these properties, and the underlying signaling pathways.
Core Pharmacological Data
The primary in vitro pharmacological characteristics of this compound are its high affinity and potent antagonism of the 5-HT6 receptor. The key quantitative data are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 7.2 nM | The half maximal inhibitory concentration of Compound 4a against a 5-HT6 receptor agonist. |
| Ki | 0.2 nM | The inhibition constant, representing the binding affinity of Compound 4a to the 5-HT6 receptor. |
Data sourced from multiple references.[1][3]
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is constitutively active and primarily signals through the Gs alpha subunit of the G-protein complex. Upon agonist binding, or in its constitutively active state, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and other kinases, leading to a cellular response. This compound, as a 5-HT6 receptor antagonist, blocks this signaling cascade by preventing the binding of the endogenous ligand serotonin (B10506) and other agonists.
References
An In-Depth Technical Guide to NPS ALX Compound 4a for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its high affinity and selectivity make it a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes, including cognition, mood, and neurodegeneration. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its use in neuroscience research.
Core Pharmacological Data
This compound is a well-characterized indolylsulfonamide derivative with high affinity for the human 5-HT6 receptor. The key in vitro pharmacological parameters are summarized in the table below.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 7.2 nM | Human 5-HT6 Receptor | [1][2] |
| Ki | 0.2 nM | Human 5-HT6 Receptor | [1][2] |
Table 1: In Vitro Potency of this compound
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of the endogenous ligand serotonin (B10506), this compound inhibits this canonical signaling pathway.
Beyond the Gs-cAMP pathway, the 5-HT6 receptor is known to engage in other signaling cascades that can be modulated by antagonists like this compound. These include:
-
Fyn-ERK Pathway: The 5-HT6 receptor can interact with the Fyn tyrosine kinase, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.
-
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway has also been shown to be modulated by 5-HT6 receptor activity.
-
Cdk5 Pathway: The cyclin-dependent kinase 5 (Cdk5) pathway is another signaling cascade influenced by the 5-HT6 receptor.
The antagonism of these pathways by this compound is a key area of investigation in understanding its effects on neuronal function.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational study by Isaac M, et al. (2000) and general practices in the field.
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell harvesting buffer (e.g., PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Radioligand: [3H]-LSD or a more selective 5-HT6 radioligand
-
Non-specific binding control: Serotonin (5-HT) or a high concentration of an unlabeled 5-HT6 antagonist
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT6 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of this compound.
-
For total binding, add vehicle (DMSO) instead of the compound.
-
For non-specific binding, add a high concentration of serotonin or another unlabeled antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity Profiling
To assess the selectivity of this compound, similar radioligand binding assays should be performed using cell lines expressing other relevant receptors, particularly other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) receptors (e.g., D2). The Ki values obtained for these receptors can then be compared to the Ki for the 5-HT6 receptor to determine the selectivity ratio.
In Vivo Studies (Hypothetical Protocols)
Pharmacokinetic Analysis
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Dosing:
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Process the blood to obtain plasma.
-
-
Brain Tissue Collection:
-
At the final time point, euthanize the animals and collect the brains.
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Determine the brain-to-plasma ratio to assess blood-brain barrier penetration.
-
Behavioral Assays
The procognitive effects of 5-HT6 antagonists are often evaluated in animal models of learning and memory.
Example: Novel Object Recognition (NOR) Test
Animals:
-
Adult male rats or mice.
Procedure:
-
Habituation:
-
Habituate the animals to the testing arena in the absence of any objects.
-
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle a set time before the training session.
-
Place two identical objects in the arena and allow the animal to explore freely for a defined period.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place the animal back in the arena with one of the familiar objects and one novel object.
-
Record the time the animal spends exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / (total exploration time)).
-
A higher discrimination index in the compound-treated group compared to the vehicle group suggests an improvement in recognition memory.
-
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the 5-HT6 receptor in the central nervous system. Its high potency and selectivity, combined with the experimental approaches outlined in this guide, will enable researchers to further investigate the therapeutic potential of targeting the 5-HT6 receptor for a range of neurological and psychiatric disorders.
References
The Role of 5-HT6 Antagonists in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin (B10506) 6 (5-HT6) receptor has emerged as a compelling target in the pursuit of novel therapeutic strategies for cognitive enhancement, particularly in the context of neurodegenerative disorders like Alzheimer's disease and schizophrenia.[1][2] This G-protein coupled receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex.[3][4] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects in a variety of preclinical models.[3][5][6] This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental validation of 5-HT6 antagonists as cognitive enhancers, intended for professionals in neuroscience research and drug development.
Introduction: The 5-HT6 Receptor as a Therapeutic Target
The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] Its unique localization within the central nervous system has made it an attractive target for therapeutic intervention with minimal peripheral side effects.[3][9] The therapeutic rationale for antagonizing this receptor for cognitive enhancement stems from the observation that blocking its activity leads to an increase in the release of several key neurotransmitters implicated in cognitive processes, including acetylcholine (B1216132) and glutamate.[3][5][10] Furthermore, preclinical evidence suggests that 5-HT6 receptor antagonists can reverse cognitive deficits in various animal models.[11] While several 5-HT6 antagonists have progressed to clinical trials, the results have been mixed, underscoring the need for a deeper understanding of their mechanism of action.[12][13][14]
Mechanism of Action: Modulating Neurotransmitter Systems
The primary mechanism by which 5-HT6 antagonists are thought to enhance cognition is through the modulation of multiple neurotransmitter systems.[2][3][9] By blocking the inhibitory influence of serotonin at the 5-HT6 receptor, these compounds can disinhibit the release of other neurotransmitters.
-
Cholinergic System: 5-HT6 antagonists have been shown to increase the release of acetylcholine in the cortex and hippocampus.[3][15] This is significant as the cholinergic system plays a crucial role in learning and memory, and its degeneration is a hallmark of Alzheimer's disease.[12]
-
Glutamatergic System: Enhanced glutamatergic neurotransmission is another key effect of 5-HT6 antagonism.[3][15] Glutamate is the primary excitatory neurotransmitter in the brain and is fundamental for synaptic plasticity, the cellular basis of learning and memory.
-
Dopaminergic and Noradrenergic Systems: Blockade of 5-HT6 receptors has also been linked to increased levels of dopamine (B1211576) and norepinephrine, which are involved in attention, motivation, and executive function.[9][6][12]
-
GABAergic System: 5-HT6 receptors are expressed on GABAergic interneurons.[16] By antagonizing these receptors, the inhibitory tone of GABAergic neurons can be reduced, leading to the disinhibition of cholinergic and glutamatergic neurons.[17]
Signaling Pathways
The 5-HT6 receptor is canonically coupled to the Gsα subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, research has revealed a more complex signaling network.
-
Canonical Gs-cAMP Pathway: Activation of this pathway leads to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[7]
-
Non-Canonical Pathways: The 5-HT6 receptor can also signal through pathways independent of Gs-cAMP. It has been shown to interact with and activate Fyn, a non-receptor tyrosine kinase, which in turn can modulate the ERK1/2 signaling cascade.[7][17] Additionally, the 5-HT6 receptor has been linked to the mTOR and Cdk5 signaling pathways, both of which are critical for neuronal plasticity and development.[17][18][19]
Below is a diagram illustrating the key signaling pathways associated with the 5-HT6 receptor.
Caption: 5-HT6 Receptor Signaling Pathways.
Preclinical and Clinical Evidence
A substantial body of preclinical research supports the cognitive-enhancing effects of 5-HT6 antagonists. However, translation to clinical success has been challenging.
Preclinical Data Summary
The following table summarizes key preclinical findings for representative 5-HT6 antagonists.
| Compound | Animal Model | Cognitive Domain | Key Finding | Reference |
| SB-271046 | Rat | Spatial Learning & Memory (Morris Water Maze) | Improved retention | [7] |
| SB-399885 | Rat | Object Recognition | Increased novel object recognition | [7] |
| Ro 04-6790 | Rat | Spatial Learning & Memory (Morris Water Maze) | Improved retention | [7] |
| Idalopirdine | Rat | Neuronal Oscillations | Facilitated neuronal oscillations relevant to cognition | [16] |
| Intepirdine (SB-742457) | Rat, Primate | Learning & Memory | Improved performance in various paradigms | [9] |
| AVN-322 | Rat | Scopolamine-induced amnesia | Reversed cognitive deficits | [14] |
Clinical Trial Data Summary
Several 5-HT6 antagonists have been evaluated in clinical trials for Alzheimer's disease, often as an adjunct to acetylcholinesterase inhibitors.
| Compound | Phase | Population | Outcome | Reference |
| Idalopirdine | III | Mild-to-moderate AD | Failed to show significant cognitive improvement | [12][13] |
| Intepirdine (RVT-101) | III | Mild-to-moderate AD | Failed to meet primary cognitive and functional endpoints | [12][13] |
| SUVN-502 | II | Moderate AD | Ongoing or completed with results pending public disclosure | [12] |
| SB-742457 | II | Mild-to-moderate AD | Showed some evidence of cognitive improvement in early trials | [2][20] |
Key Experimental Protocols
The following sections detail the methodologies for two common behavioral paradigms used to assess the pro-cognitive effects of 5-HT6 antagonists in rodents.
Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.[21][22][23][24]
Objective: To evaluate the effect of a 5-HT6 antagonist on the acquisition and retention of spatial memory.
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is situated in a room with various distal visual cues.
Procedure:
-
Habituation: On the first day, allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Acquisition Phase (4-5 days):
-
Four trials are conducted per day.
-
For each trial, the animal is placed into the pool at one of four quasi-random starting positions (North, South, East, West).
-
The animal is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis:
-
Acquisition: A decrease in escape latency and path length across training days indicates learning.
-
Probe Trial: A significant preference for the target quadrant (i.e., spending more time there than in other quadrants) indicates memory retention.
Caption: Morris Water Maze Experimental Workflow.
Novel Object Recognition (NOR) Test
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.[25][26][27][28][29]
Objective: To evaluate the effect of a 5-HT6 antagonist on recognition memory.
Apparatus: An open-field arena (e.g., a 40x40x40 cm box). A set of two identical objects and one novel object.
Procedure:
-
Habituation Phase (Day 1):
-
The animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate.
-
-
Familiarization/Training Phase (T1) (Day 2):
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded.
-
-
Test Phase (T2) (Day 2, after a retention interval of 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis:
-
A "discrimination index" is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index, indicating more time spent with the novel object, suggests that the animal remembers the familiar object.
Caption: Novel Object Recognition Experimental Workflow.
Conclusion and Future Directions
5-HT6 receptor antagonists represent a promising therapeutic avenue for the treatment of cognitive deficits. Their mechanism of action, centered on the modulation of key neurotransmitter systems involved in learning and memory, is well-supported by preclinical data. However, the translation of these findings into clinical efficacy has proven to be a significant hurdle.[12][13] The failure of some late-stage clinical trials suggests that a more nuanced understanding of the 5-HT6 receptor's role in human cognitive function is required. Future research should focus on:
-
Target Population: Identifying specific patient populations that may benefit most from 5-HT6 antagonism.
-
Biomarkers: Developing biomarkers to track the engagement of the 5-HT6 receptor and its downstream effects in clinical trials.
-
Combination Therapies: Exploring the synergistic effects of 5-HT6 antagonists with other pro-cognitive agents.[16]
-
Agonists and Partial Agonists: Investigating the potential of 5-HT6 receptor agonists or partial agonists, which have also shown some pro-cognitive properties, for cognitive enhancement.[12][13]
A deeper understanding of the complex signaling and regulatory networks of the 5-HT6 receptor will be crucial for the successful development of novel and effective cognitive enhancers targeting this system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT6 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]
- 14. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 25. behaviorcloud.com [behaviorcloud.com]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. researchgate.net [researchgate.net]
- 28. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 29. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NPS-2143 (ALX Compound 4a), a Calcium-Sensing Receptor Antagonist
These application notes provide a detailed experimental protocol for the in vitro study of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). The following sections outline the necessary reagents, cell culture procedures, experimental assays, and data analysis techniques for characterizing the effects of this compound on cultured cells.
Introduction
NPS-2143 (also known as SB-262470A) is a calcilytic agent that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating extracellular calcium homeostasis. By antagonizing this receptor, NPS-2143 can block increases in intracellular calcium concentrations elicited by CaSR activation.[1][3] This property makes it a valuable tool for studying CaSR signaling pathways and for investigating its therapeutic potential in conditions like osteoporosis.[2]
Quantitative Data Summary
The following table summarizes the key in vitro potencies of NPS-2143.
| Parameter | Cell Line | Value | Reference |
| IC50 (inhibition of cytoplasmic Ca2+ increase) | HEK293 cells expressing human CaSR | 43 nM | [1][3] |
| EC50 (stimulation of PTH secretion) | Bovine parathyroid cells | 41 nM | [1][3] |
Experimental Protocols
Cell Culture and Maintenance
A common cell line used for studying the effects of NPS-2143 is the Human Embryonic Kidney (HEK293) cell line stably or transiently transfected to express the human Calcium-Sensing Receptor (HEK-CaSR).[1][3][4]
Materials:
-
HEK293 cells (or HEK-CaSR cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HEK-CaSR cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh medium.
Intracellular Calcium Mobilization Assay
This assay measures the ability of NPS-2143 to inhibit CaSR-mediated increases in intracellular calcium.
Materials:
-
HEK-CaSR cells
-
NPS-2143 (stock solution in DMSO)
-
CaSR agonist (e.g., extracellular Ca2+ or a calcimimetic like R-568)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Seed HEK-CaSR cells into 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of NPS-2143 (or vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 15-30 minutes).[4]
-
Stimulate the cells with a CaSR agonist.
-
Immediately measure the fluorescence intensity using a plate reader to detect changes in intracellular calcium levels.
-
Data is typically expressed as a change in fluorescence intensity or as a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).
Cell Proliferation Assay (MTT Assay)
This assay can be used to determine the effect of NPS-2143 on the proliferation of cancer cell lines that express CaSR, such as MDA-MB-231 and MCF-7 breast cancer cells.[5]
Materials:
-
MDA-MB-231 or MCF-7 cells
-
Roswell Park Memorial Institute (RPMI-1640) medium
-
NPS-2143
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with varying concentrations of NPS-2143 for a designated time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the control (untreated) cells.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of NPS-2143 and a typical experimental workflow.
Caption: Mechanism of action of NPS-2143 on the CaSR signaling pathway.
Caption: Workflow for an intracellular calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of NPS ALX Compound 4a in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a high affinity demonstrated by an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[4] Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[5][6] Preclinical studies with various 5-HT6 receptor antagonists have demonstrated pro-cognitive effects in rodent models.[7]
These application notes provide a generalized framework for the in vivo use of this compound in rodent models for studying cognitive function. Due to a lack of publicly available in vivo data specific to this compound, the following protocols are based on established methodologies for other 5-HT6 receptor antagonists. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal experimental conditions for this compound.
Data Presentation
As specific quantitative data for this compound in vivo is not currently available, the following table provides representative data from studies with other selective 5-HT6 receptor antagonists to illustrate the types of data that should be collected and presented.
Table 1: Representative In Vivo Data for Selective 5-HT6 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dosing Regimen | Behavioral Assay | Key Findings | Reference Compound(s) |
| 5-HT6 Antagonist | Rat | 10 mg/kg, i.p. | Conditioned Emotion Response | Reversal of scopolamine-induced learning deficit | EMD 386088 |
| 5-HT6 Antagonist | Rat | Acute & Sub-chronic | Novel Object Recognition | Increased recognition index | SB-399885, SB-271046 |
| 5-HT6 Antagonist | Rat | Pre-training administration | Morris Water Maze | Improved retention of spatial memory | Ro 04-6790, SB-271046 |
Signaling Pathways
Blockade of the 5-HT6 receptor by antagonists like this compound is understood to modulate downstream signaling pathways that enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[4][7]
Caption: 5-HT6 Receptor Signaling Pathway Antagonism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 5-HT6 Receptor Antagonists in Mouse Cognitive Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo dosage or cognitive study data for NPS ALX Compound 4a has been found in publicly available research. The following application notes and protocols provide a general framework for evaluating novel 5-HT6 receptor antagonists, such as this compound, in mouse models of cognition. The provided protocols for the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests are standardized and widely accepted methods for assessing learning and memory in rodents.
Introduction to this compound and 5-HT6 Receptor Antagonism
This compound is a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist. The 5-HT6 receptor, a G-protein coupled receptor, is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] Blockade of the 5-HT6 receptor has been shown to enhance cognitive performance in a variety of preclinical models, making it a promising target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[2][3][4][5]
The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for synaptic plasticity and memory formation.[2][6][4][7]
Signaling Pathways
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][8][9][10] However, research has revealed a more complex signaling network. 5-HT6 receptor activation can also influence other pathways, including the mTOR and Fyn kinase pathways, which are implicated in synaptic plasticity and cognitive function.[11][3][10] Antagonism of this receptor, therefore, has the potential to modulate these downstream signaling cascades and, consequently, neuronal function and cognition.
Caption: Simplified 5-HT6 receptor signaling pathway.
Experimental Protocols for Cognitive Assessment
The following are detailed protocols for two widely used behavioral assays to assess cognitive function in mice. These protocols can be adapted to evaluate the efficacy of novel 5-HT6 receptor antagonists.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory, particularly recognition memory, in rodents. The test is based on the innate tendency of mice to explore novel objects more than familiar ones.
3.1.1. Experimental Workflow
Caption: Experimental workflow for the Novel Object Recognition test.
3.1.2. Protocol
| Phase | Procedure | Duration | Key Parameters |
| Habituation (Day 1) | Allow the mouse to freely explore an empty open-field arena. | 5-10 minutes | Arena dimensions (e.g., 40x40x40 cm), lighting conditions (e.g., dim light). |
| Training (T1) (Day 2) | Place two identical objects in the arena and allow the mouse to explore them. | 10 minutes | Object characteristics (e.g., size, shape, texture), object placement. |
| Testing (T2) (Day 2) | Replace one of the familiar objects with a novel object and allow the mouse to explore. | 5-10 minutes | Inter-trial interval (ITI) between T1 and T2 (e.g., 1 hour), location of the novel object (counterbalanced). |
3.1.3. Data Analysis
The primary measure is the discrimination index (DI) , calculated as:
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.
3.2.1. Experimental Workflow
Caption: Experimental workflow for the Morris Water Maze test.
3.2.2. Protocol
| Phase | Procedure | Duration | Key Parameters |
| Acquisition (Days 1-5) | The mouse is placed in a circular pool of opaque water and must find a hidden escape platform using distal spatial cues. Multiple trials are conducted each day from different starting positions. | 4 trials/day, 60-90s max per trial | Pool diameter (e.g., 120-150 cm), water temperature (e.g., 22-25°C), platform size and location, distal cues. |
| Probe Trial (Day 6) | The escape platform is removed, and the mouse is allowed to swim freely for a set period. | 60-90 seconds | Time spent in the target quadrant (where the platform was), number of platform location crossings. |
| Cued Version (Optional) | A visible platform is used to assess for any non-cognitive deficits (e.g., visual or motor impairments). | 4 trials | Platform is marked with a visible cue. |
3.2.3. Data Analysis
Key measures include:
-
Escape latency: Time to find the hidden platform during acquisition.
-
Path length: The distance traveled to find the platform.
-
Time in target quadrant: During the probe trial, the percentage of time spent in the quadrant that previously contained the platform.
-
Platform crossings: The number of times the mouse swims over the exact location where the platform was.
Dosage and Administration of Test Compounds
As no specific dosage for this compound is available, a dose-response study is recommended to determine the optimal dose for cognitive enhancement without producing confounding side effects. For other 5-HT6 receptor antagonists, effective doses in mice have been reported in the range of 1-30 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). The timing of administration relative to the behavioral testing is a critical parameter and should be optimized based on the pharmacokinetic profile of the compound.
Summary and Conclusion
While specific data on the use of this compound in mouse cognitive studies is not currently available, its profile as a potent and selective 5-HT6 receptor antagonist makes it a compound of interest for such research. The provided standardized protocols for the Novel Object Recognition and Morris Water Maze tests offer a robust framework for evaluating the potential pro-cognitive effects of this and other novel 5-HT6 receptor antagonists. Careful dose selection and consideration of the compound's pharmacokinetic properties are essential for obtaining reliable and meaningful results.
References
- 1. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPS ALX Compound 4a Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3][4] As a crucial tool in neuroscience and drug discovery, its utility in experimental settings is predicated on the accurate and reproducible preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of this compound due to its high solubilizing capacity for many organic molecules.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO. Adherence to this protocol is critical for ensuring the integrity of the compound and the reliability of experimental results. The associated signaling pathway of the 5-HT6 receptor is also described to provide context for its mechanism of action.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound dihydrochloride (B599025) is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-(1-(naphthalen-1-ylsulfonyl)-1H-indol-6-yl)octahydropyrrolo[1,2-a]pyrazine dihydrochloride | [5] |
| Molecular Formula | C25H27Cl2N3O2S | [2] |
| Molecular Weight | 504.47 g/mol | [2][3][5][6][7] |
| Appearance | Pale yellow solid | [5] |
| Purity | ≥99% | [3][6][8] |
| Biological Target | 5-HT6 Receptor | [1][2][3] |
| Biological Activity | Potent and selective antagonist | [1][2][3][4] |
| IC50 | 7.2 nM | [1][2][3] |
| Ki | 0.2 nM | [1][2][3] |
| Solubility in DMSO | Soluble to 100 mM (<50.45 mg/mL) | [5][6][8] |
Experimental Protocol: Preparing a 100 mM Stock Solution
This protocol outlines the steps to prepare a 100 mM stock solution of this compound dihydrochloride in DMSO.
Materials and Equipment
-
This compound dihydrochloride powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Step-by-Step Procedure
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure any material on the cap or sides is collected at the bottom.
-
Calculating the Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 100 mM (0.1 M) stock solution: Mass (mg) = 0.1 mol/L x 0.001 L x 504.47 g/mol x 1000 mg/g = 50.45 mg
-
-
Weighing the Compound: Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Adding DMSO: Add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If necessary, gentle warming to a maximum of 40°C in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[9] For short-term storage of up to a month, -20°C is suitable; for longer-term storage (up to six months), -80°C is recommended.[9]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9] A vehicle control containing the same final concentration of DMSO should always be included in experiments.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway of the 5-HT6 receptor.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified 5-HT6 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for NPS ALX Compound 4a in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist, for its application in schizophrenia research. The following sections detail the compound's mechanism of action, provide quantitative data, and offer detailed protocols for key experiments.
Introduction
This compound is a high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] The 5-HT6 receptor is a compelling target for the treatment of cognitive deficits associated with schizophrenia due to its role in modulating multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate.[4] Antagonism of the 5-HT6 receptor has been shown to improve performance in various animal models of cognitive function. This document provides detailed methodologies for utilizing this compound in preclinical schizophrenia research.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its closely related analog, Lu AE58054 (Idalopirdine).
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 7.2 nM | - | [1][2][3] |
| Ki | 0.2 nM | - | [1][2][3] |
Table 2: In Vitro and In Vivo Pharmacology of Lu AE58054 (Idalopirdine)
| Parameter | Value | Species | Assay/Model | Reference |
| Ki (human 5-HT6R) | 0.83 nM | Human | In vitro binding | |
| Functional Activity | Potent antagonist (no agonist activity) | - | GTPγS efficacy assay | |
| In Vivo ED50 | 2.7 mg/kg (p.o.) | Rat | Striatal 5-HT6R occupancy | |
| Plasma EC50 | 20 ng/mL | Rat | Striatal 5-HT6R occupancy | |
| Oral Bioavailability | Good | Rat | Pharmacokinetic study |
Signaling Pathway of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has revealed a more complex signaling network. Antagonism of the 5-HT6 receptor by compounds like this compound is thought to exert its pro-cognitive effects by modulating downstream signaling cascades, including the mTOR and Cdk5 pathways, and by influencing the activity of Fyn kinase. This ultimately leads to the disinhibition of glutamatergic and cholinergic neurons, enhancing synaptic plasticity.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific experimental conditions.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Task
This protocol is adapted from studies using the well-characterized 5-HT6 receptor antagonist, Lu AE58054, in a rat model of schizophrenia-related cognitive deficits induced by subchronic phencyclidine (PCP) administration.
Objective: To assess the efficacy of this compound in reversing cognitive deficits in a model relevant to schizophrenia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Phencyclidine (PCP)
-
Saline
-
Adult male Sprague-Dawley rats
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
Experimental Workflow:
Procedure:
-
Animal Model: Induce cognitive deficits by administering PCP (2 mg/kg, i.p.) twice daily for 7 days, followed by a 7-day washout period.
-
Habituation: Habituate the rats to the empty open field arena for 10 minutes per day for 2 consecutive days.
-
Training (T1): On the third day, place two identical "familiar" objects in the arena and allow the rat to explore for 10 minutes.
-
Compound Administration: Immediately after the training session, administer this compound (e.g., 5-20 mg/kg, p.o.) or vehicle.
-
Retention Interval: Return the rat to its home cage for a retention interval (e.g., 1 hour).
-
Testing (T2): Place the rat back into the arena, where one of the familiar objects has been replaced by a "novel" object. Allow the rat to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vitro Electrophysiology: Field Potential Recording in Hippocampal Slices
This protocol provides a general framework for assessing the effect of this compound on synaptic transmission in the CA1 region of the hippocampus.
Objective: To determine if this compound modulates excitatory or inhibitory synaptic transmission in the hippocampus.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Adult rat or mouse
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
Compound Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record for another 30-60 minutes.
-
Data Analysis: Measure the slope of the fEPSPs to quantify changes in synaptic strength. Compare the fEPSP slope before and after compound application.
Safety and Toxicology
Preclinical safety and toxicology data for this compound are not publicly available. However, clinical trial data for the structurally related 5-HT6 antagonist, Lu AE58054 (Idalopirdine), indicate that the compound is generally safe and well-tolerated in humans.[1] In a phase 2 trial, the most common adverse events included increased γ-glutamyltransferase, diarrhea, and urinary tract infection.[2][5]
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound in accordance with standard laboratory safety procedures. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. Headline conclusions from the phase III study of idalopirdine (Lu AE58054) for cognitive symptoms associated with Alzheimer's disease|September 26, 2016|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 2. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Functional Assays of NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, making it a significant target for the development of therapeutics for cognitive disorders and other neurological conditions.[1][4] These application notes provide detailed protocols for cell-based functional assays to characterize the antagonist activity of this compound at the 5-HT6 receptor.
The primary signaling pathway associated with the 5-HT6 receptor involves its coupling to Gs alpha-subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, like many GPCRs, the 5-HT6 receptor can also signal through other pathways, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[5][6] Therefore, both cAMP modulation and ERK1/2 phosphorylation can be measured to assess the functional antagonism of Compound 4a.
Data Presentation
Table 1: Antagonist Potency of this compound at the 5-HT6 Receptor
| Parameter | Value | Reference |
| IC50 | 7.2 nM | [1][2] |
| Ki | 0.2 nM | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT6 receptor signaling pathway and the general experimental workflow for assessing the antagonist activity of this compound.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: General Antagonist Assay Workflow.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT6 receptor are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
cAMP Measurement Assay (HTRF-based)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293-5HT6 cells
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor)
-
Serotonin (5-HT)
-
This compound
-
cAMP HTRF kit (e.g., from Cisbio)
-
White, low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed HEK293-5HT6 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of serotonin at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response), which should be determined beforehand.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the EC80 concentration of serotonin to the wells. For the control wells (no antagonist), add assay buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the fluorescence signals and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay (Western Blot-based)
This assay measures the phosphorylation of ERK1/2, a downstream effector of GPCR signaling.[5][7]
Materials:
-
HEK293-5HT6 cells
-
Serum-free DMEM
-
Serotonin (5-HT)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Plating and Serum Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-18 hours to reduce basal ERK1/2 phosphorylation.[7]
-
Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes.
-
Agonist Stimulation: Add serotonin (at its EC80 for pERK1/2 activation) and incubate for 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically.[6][8]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized data against the concentration of this compound to determine its IC50.
Caption: ERK1/2 Phosphorylation Western Blot Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of NPS ALX Compound 4a with its target, the 5-hydroxytryptamine receptor 6 (5-HT6). The provided methodologies are based on standard practices for GPCR radioligand binding assays and are intended to guide researchers in setting up and executing these experiments.
Introduction
This compound is a potent and selective antagonist for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] Understanding the binding affinity of this compound is crucial for its development as a potential therapeutic agent. Radioligand binding assays are a gold-standard method for determining the affinity (Ki) and inhibitory concentration (IC50) of a compound for its target receptor.[3] This document outlines a competitive binding assay protocol using a suitable radioligand to determine the binding parameters of this compound for the 5-HT6 receptor.
Quantitative Data Summary
The following table summarizes the reported binding affinity of this compound for the 5-HT6 receptor.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| This compound | 5-HT6 | 7.2[1][2] | 0.2[1][2] |
Signaling Pathway
The 5-HT6 receptor is a GPCR that, upon activation by its endogenous ligand serotonin (B10506), initiates a downstream signaling cascade. As an antagonist, this compound blocks this activation.
Caption: 5-HT6 Receptor Signaling Pathway Antagonism by this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the steps for a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT6 receptor.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT6 receptor.
-
Radioligand: A suitable radiolabeled 5-HT6 receptor antagonist (e.g., [³H]-LSD or another commercially available high-affinity ligand). The concentration should be at or near the Kd of the radioligand for the receptor.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT6 receptor ligand (e.g., serotonin or a specific antagonist) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Scintillation Counter.
-
Protein Assay Reagents (e.g., BCA or Bradford).
2. Membrane Preparation
-
Homogenize cells expressing the 5-HT6 receptor in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
Wash the membrane pellet by resuspending in fresh, cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, potentially containing a cryoprotectant like sucrose, for storage at -80°C.[4]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
3. Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer to a predetermined optimal concentration.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-specific Binding: Radioligand + High concentration of non-specific ligand + Cell Membranes.
-
Competitive Binding: Radioligand + Serial dilutions of this compound + Cell Membranes.
-
-
The final assay volume is typically 200-250 µL per well.[4] A common setup would be:
-
50 µL of radioligand.
-
50 µL of competing compound (this compound) or non-specific ligand or buffer.
-
100-150 µL of the membrane suspension.[4]
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[4]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
References
Application Notes and Protocols for In Vivo Administration of NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2] As a selective modulator of the serotonergic system, this compound holds potential for research in various neurological and psychiatric disorders. These application notes provide a comprehensive overview and generalized protocols for the in vivo administration of this compound to facilitate preclinical research.
Disclaimer: The following protocols are generalized based on standard practices for administering small molecule antagonists in animal models. Researchers should conduct their own dose-response studies and consult relevant institutional guidelines (e.g., IACUC) before commencing any in vivo work. This compound is intended for research use only.[2][3][4]
Compound Information and Solubility
A summary of the key chemical properties of this compound dihydrochloride (B599025) is presented below.
| Property | Value | Source |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | [5] |
| Molecular Formula | C25H25N3O2S・2HCl | [3][6] |
| Molecular Weight | 504.47 g/mol | [2][3][6] |
| CAS Number | 1781934-44-8 | [2][6] |
| Purity | ≥99% (HPLC) | [6] |
| Solubility | Soluble to 100 mM in DMSO | [6] |
| Storage | Store at +4°C or -20°C as specified by the supplier. | [4][6] |
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound functions as a competitive antagonist at the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with learning, memory, and cognition such as the hippocampus and cortex. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to the production of cyclic AMP (cAMP). By blocking the binding of the endogenous ligand serotonin (B10506) (5-HT), this compound can modulate downstream signaling cascades, which is of therapeutic interest for cognitive disorders.
Figure 1: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
Objective: To prepare this compound for in vivo administration.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Vortex mixer
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal amount of DMSO to the tube to dissolve the compound completely. For example, for a 1 mg/mL final concentration, you might start by dissolving 10 mg of the compound in 100 µL of DMSO.[6]
-
Vehicle Preparation: Prepare the final vehicle. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Final Formulation: While vortexing, slowly add the vehicle to the dissolved compound to reach the final desired concentration. Ensure the solution is clear and free of precipitation.
-
Sterilization: If required for the administration route (e.g., intravenous), filter the final solution through a sterile 0.22 µm syringe filter.
Note: The choice of vehicle is critical and may need to be optimized. Always test the vehicle alone in a control group of animals to ensure it does not have any confounding effects.
Protocol 2: Administration in a Rodent Model (e.g., Rat or Mouse)
Objective: To administer the prepared dosing solution to a rodent model.
Considerations:
-
Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), oral (PO), subcutaneous (SC), or intravenous (IV)) will depend on the experimental design and the desired pharmacokinetic profile. IP and PO are common for initial efficacy studies.
-
Dosage: A dose-response study is highly recommended. Based on other 5-HT6 antagonists, a starting dose range might be 1-30 mg/kg.
-
Animal Handling: All procedures should be performed in accordance with approved animal care and use protocols.
Procedure (Example for Intraperitoneal Injection):
-
Animal Preparation: Gently restrain the animal. For a rat, this may involve one person holding the animal while another administers the injection. For a mouse, scruffing the neck is a common technique.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 23-25 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the dosing solution slowly and steadily.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Figure 2: General experimental workflow for in vivo studies with this compound.
Data Presentation
The following tables are templates for organizing data from in vivo studies.
Table 1: Pharmacokinetic Parameters (Example)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| Compound 4a | PO | 10 | Data | Data | Data | Data |
| Compound 4a | IP | 10 | Data | Data | Data | Data |
| Compound 4a | IV | 5 | Data | Data | Data | Data |
Table 2: Efficacy in a Behavioral Model (Example: Novel Object Recognition)
| Treatment Group | Dose (mg/kg) | n | Discrimination Index | p-value vs. Vehicle |
| Vehicle | - | 12 | Mean ± SEM | - |
| Compound 4a | 3 | 12 | Mean ± SEM | p-value |
| Compound 4a | 10 | 12 | Mean ± SEM | p-value |
| Compound 4a | 30 | 12 | Mean ± SEM | p-value |
These structured tables will allow for clear and concise presentation of quantitative results, facilitating comparison between different experimental groups. Researchers should populate these tables with their own experimental data.
References
Troubleshooting & Optimization
NPS ALX Compound 4a solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NPS ALX Compound 4a in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
This compound is a potent and selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] It is supplied as a dihydrochloride (B599025) salt.[3][4][5] Key chemical properties are summarized in the table below.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening?
This is a common issue for hydrophobic compounds like this compound.[6] While it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions is significantly lower. When the DMSO stock is diluted into an aqueous buffer, the compound can "crash out" or precipitate as it is no longer in a favorable solvent environment.
Q3: What is the recommended starting solvent for this compound?
The recommended solvent for creating a stock solution of this compound is DMSO.[7][8] It is reported to be soluble in DMSO up to 100 mM, with another source stating solubility at <50.45 mg/mL.[7][8]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[9]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C25H25N3O2S·2HCl | [3][4][5][7] |
| Molecular Weight | 504.47 g/mol | [3][4][5][7] |
| Form | Pale yellow solid | [4] |
| Purity | ≥99% | [7] |
| Solubility in DMSO | Soluble to 100 mM; <50.45 mg/mL | [7][8] |
| Storage | Store at -20°C or +4°C | [4][7] |
| Mechanism of Action | Potent and selective 5-HT6 receptor antagonist | [1][2][3][10][11] |
| IC50 | 7.2 nM | [1][2][10][11] |
| Ki | 0.2 nM | [1][2][10][11] |
Troubleshooting Guide for Solubility Issues
Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Possible Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. A highly concentrated stock requires a larger dilution factor, which can lead to rapid precipitation. |
| Rapid Dilution | Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring. This gradual addition can help to keep the compound in solution. |
| Temperature Shock | Ensure both your DMSO stock and aqueous buffer are at the same temperature before mixing. Pre-warming the aqueous buffer to 37°C can sometimes improve solubility. |
| Final Concentration Exceeds Aqueous Solubility | The desired final concentration may be above the compound's intrinsic aqueous solubility. You may need to work at a lower final concentration. Consider performing a kinetic solubility assessment to determine the maximum achievable concentration in your specific buffer. |
Problem: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Possible Cause | Recommended Solution |
| Time-Dependent Precipitation | This can occur as the compound slowly comes out of solution. Prepare fresh dilutions immediately before use and minimize the time the compound spends in the aqueous buffer before being added to the experiment. |
| Media Components | Components in complex cell culture media (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility. Test the solubility in a simpler buffer like PBS to see if the issue persists. |
| Evaporation | In long-term experiments, evaporation from culture plates can increase the compound's effective concentration, leading to precipitation. Use sealed plates or ensure proper humidification in your incubator. |
Advanced Strategies to Enhance Aqueous Solubility
If the above troubleshooting steps are insufficient, consider these advanced formulation strategies:
-
Co-solvents: While DMSO is the primary solvent, adding a small amount of another water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the aqueous buffer can sometimes improve solubility. Note that co-solvents can also have effects on your biological system and should be tested with appropriate controls.
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to help solubilize hydrophobic compounds by forming micelles.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a Serial Dilution for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may assist dissolution.
-
Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution in DMSO (Optional but Recommended):
-
To minimize the final DMSO concentration in your assay, first, dilute the 10 mM stock to a lower concentration (e.g., 1 mM) in DMSO.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
-
While gently vortexing the buffer, add the required volume of the DMSO stock (or intermediate dilution) dropwise. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of buffer.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Kinetic Solubility Assessment by Visual Inspection
This protocol provides a simple way to estimate the maximum soluble concentration of this compound in your specific aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a clear microplate or microcentrifuge tubes, prepare a serial dilution of the DMSO stock in your aqueous buffer of choice. For example, create final concentrations ranging from 100 µM down to 1 µM, ensuring the final DMSO concentration is constant across all dilutions (e.g., 1%).
-
Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution against a dark background for any signs of turbidity or precipitate.
-
The highest concentration that remains clear is your estimated kinetic solubility under these conditions. For a more quantitative assessment, the absorbance at 600 nm can be measured, where an increase in absorbance indicates precipitation.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
References
- 1. enamine.net [enamine.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting aqueous solubility from structure. | Semantic Scholar [semanticscholar.org]
- 7. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 8. apexbt.com [apexbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
preventing NPS ALX Compound 4a precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of NPS ALX Compound 4a in experimental media. The following troubleshooting guides and FAQs address common issues to ensure experimental accuracy and reproducibility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common scenarios of compound precipitation in a question-and-answer format.
Question 1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What is happening and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," typically occurs when a compound that is highly soluble in a solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble.[1] This "solvent shock" causes the compound to fall out of solution.
Potential Causes and Solutions:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the media is likely above its maximum solubility limit in that specific aqueous environment.[2]
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of media causes a sudden change in solvent polarity, leading to precipitation.[1]
-
High DMSO Stock Concentration: Using an extremely high concentration stock (e.g., 100 mM) requires a very large dilution factor, which increases the risk of precipitation upon contact with the aqueous media.
See the troubleshooting workflow below for a step-by-step approach to resolving this issue.
Question 2: My media containing this compound was clear initially, but it became cloudy with a precipitate after several hours in the incubator. What causes this delayed precipitation?
Answer: Delayed precipitation can be caused by changes in the media environment over time or interactions between the compound and media components.[1]
Potential Causes and Solutions:
-
Temperature Shifts: Compounds are often less soluble at higher temperatures. Moving the media from room temperature to a 37°C incubator can decrease the solubility of some compounds.[2]
-
pH Changes: The CO2 environment in an incubator is designed to maintain the pH of bicarbonate-buffered media, but slight shifts can still occur.[2] The solubility of this compound, a dihydrochloride (B599025) salt, may be sensitive to pH changes.[1][3]
-
Interaction with Media Components: Over time, the compound can interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes.[1][2]
-
Media Evaporation: In long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing its concentration beyond its solubility limit.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | [4] |
| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | [5] |
| Molecular Weight | 504.47 g/mol | [5] |
| Form | Dihydrochloride Salt | [4][5] |
| Purity | ≥99% | [4] |
| Known Solubility | Soluble to 100 mM in DMSO |
Table 2: Troubleshooting Summary for this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Final concentration exceeds aqueous solubility. | Decrease final working concentration. Determine max soluble concentration experimentally.[1][2] |
| Rapid dilution from DMSO stock ("solvent shock"). | Use a stepwise dilution method in pre-warmed media. Add compound dropwise while mixing.[1] | |
| Delayed Precipitate | Temperature or pH shift in the incubator. | Pre-warm media before adding the compound. Ensure media is well-buffered.[2] |
| Interaction with media components (salts, serum). | Test solubility in simpler buffered solutions (e.g., PBS) to identify problematic components.[1] | |
| Precipitate in Stock | Poor solubility at low temperatures after freeze-thaw. | Gently warm stock to 37°C and vortex before use. Aliquot stock to minimize freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective antagonist for the 5-HT6 serotonin (B10506) receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[4][6][7] It is supplied as a dihydrochloride salt.[5]
Q2: What is the best solvent to prepare a stock solution of this compound? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is known to be soluble up to 100 mM in DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[8]
Q4: Could the salt form of this compound affect its solubility? A4: Yes, the salt form of a compound can significantly influence its solubility in aqueous solutions.[1] this compound is a dihydrochloride salt, which generally enhances aqueous solubility compared to its free base form. However, its solubility can still be pH-dependent.[3]
Q5: How does cell culture media composition affect solubility? A5: Media components can have a significant impact. Serum proteins can sometimes bind to compounds, which may increase or decrease their apparent solubility.[2] Salts and other supplements in the media can also interact with the compound, potentially forming insoluble complexes. It is crucial to test the solubility of this compound in the specific media formulation you are using.[2]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Calculate Mass: Based on the batch-specific molecular weight found on the Certificate of Analysis (approx. 504.47 g/mol ), calculate the mass of this compound needed to prepare a stock solution (e.g., 10 mM or 20 mM) in high-purity DMSO. Note: Starting with a 10-20 mM stock is often safer than 100 mM to prevent precipitation during dilution.
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound.
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial to 37°C for a few minutes and vortex again to ensure all solid material is dissolved.[2][9]
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes to minimize freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Recommended Dilution Method to Avoid Precipitation
This protocol uses a stepwise dilution approach to minimize solvent shock.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.[2]
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature and vortex gently to ensure it is fully dissolved.
-
Create Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, first dilute the high-concentration stock 1:10 or 1:20 in pre-warmed media. Pipette up and down gently to mix.
-
Visually inspect this intermediate dilution for any signs of precipitation.
-
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if skipping step 3) to the main volume of your pre-warmed cell culture media.
-
Mix Gently: Add the compound dropwise or by pipetting it slowly into the vortex of the media while gently swirling or vortexing the tube.[1] This ensures rapid and even dispersion.
-
Final Inspection: Visually inspect the final solution for any signs of cloudiness or precipitate before applying it to your cells.
Protocol 3: Determination of Maximum Soluble Concentration in Media
This experiment is critical to identify the solubility limit of this compound under your specific experimental conditions.
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Media Setup: In a 96-well plate or sterile tubes, add your complete cell culture medium to a series of wells/tubes. For a final DMSO concentration of 0.5%, you might add 199 µL of media to each well.
-
Highest Concentration: Add 1 µL of the 10 mM stock to the first well to create a 50 µM solution (1:200 dilution). Mix thoroughly by pipetting.
-
Serial Dilution: Perform 2-fold serial dilutions across the plate. For example, transfer 100 µL from the 50 µM well to the next well containing 100 µL of media to make a 25 µM solution, and so on. Include a media-only and a DMSO-vehicle-only control.[2]
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).[1]
-
Observation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at various time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).[1] For a more sensitive assessment, check for micro-precipitates under a microscope or measure the absorbance at a high wavelength (e.g., 600 nm), where an increase in absorbance indicates light scattering from a precipitate.[1][9]
-
Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for this compound under your specific conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability of NPS ALX Compound 4a in solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NPS ALX Compound 4a in solution over time.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO up to 100 mM.[1] To prepare a stock solution, we recommend reconstituting the solid compound in high-purity, anhydrous DMSO. Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom. To minimize exposure to moisture, which DMSO readily absorbs, it is advisable to work in a dry environment and use fresh, unopened DMSO if possible.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific stability data for this compound in solution is not publicly available, general best practices for small molecule stock solutions in DMSO should be followed. We recommend aliquoting the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2] One supplier suggests storing the solid compound at +4°C.
Q3: For how long is this compound stable in my aqueous experimental buffer?
A3: The stability of this compound in aqueous buffers will depend on the specific composition, pH, and temperature of your solution. Since this data is not available, it is crucial to determine the stability empirically for your specific experimental conditions. We recommend preparing fresh dilutions in your aqueous buffer from the DMSO stock solution immediately before each experiment. If the diluted compound needs to be stored for any length of time, a stability test should be performed.
Q4: How can I check if my this compound solution has degraded?
A4: Degradation of the compound can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation. A detailed protocol for a general stability assessment is provided in the "Experimental Protocols" section below.
Q5: I see a precipitate in my stock solution after thawing. What should I do?
A5: Precipitation upon thawing can sometimes occur, especially with concentrated stock solutions. Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate solubility issues or degradation, and the stock solution should be discarded. To avoid this, consider preparing a less concentrated stock solution.
Data Presentation
Table 1: Summary of Handling and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Solid Compound Storage | Store at +4°C or -20°C for long-term storage. One supplier indicates stability for up to 3 years at -20°C and 2 years at 4°C. | [3] |
| Recommended Solvent | DMSO | [1] |
| Maximum Stock Concentration | Soluble up to 100 mM in DMSO. | [1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
| Aqueous Solution Preparation | Prepare fresh for each experiment from a DMSO stock. | Best Practice |
| Long-term Solution Storage | Not recommended without empirical stability validation. | [4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for determining the stability of this compound in your solution of interest.
Objective: To quantify the percentage of intact this compound remaining in a specific solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer/solution of interest
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile, water with 0.1% formic acid)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Solution: Dilute the stock solution to the final desired concentration in your experimental buffer.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial peak area of this compound.
-
Incubation: Store the test solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
-
Data Analysis:
-
For each time point, calculate the peak area of this compound.
-
Determine the percentage of compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Note: The specific HPLC method (column, mobile phases, gradient, and detector wavelength) will need to be optimized for this compound.
Mandatory Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: 5-HT6 receptor antagonism by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in solution.
References
optimizing NPS ALX Compound 4a concentration for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the 5-HT6 receptor.[1][2][3] It competitively binds to the receptor, blocking the action of the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine). The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit.[1][4][5] Therefore, antagonism of this receptor by this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels that would otherwise be stimulated by an agonist.
Q2: What is the recommended starting concentration for my assay?
The optimal concentration of this compound will depend on the specific assay system, including cell type, receptor expression levels, and the concentration of the agonist being used. A good starting point is to perform a dose-response curve. Given its high potency, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM, a concentration range from 0.1 nM to 1 µM is recommended for initial experiments.[1][2][6][7]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance. It is advisable to keep the final DMSO concentration below 0.5%.
Q4: Can I use this compound in in vivo studies?
While this guide focuses on in vitro assays, 5-HT6 receptor antagonists are being investigated for their therapeutic potential in cognitive and neuropsychiatric disorders, which often involves in vivo studies.[8][9][10][11] For any in vivo applications, it is crucial to consult relevant literature for appropriate dosing, vehicle, and administration routes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak antagonist activity observed | Compound concentration is too low: The concentration of this compound may be insufficient to effectively compete with the agonist at the 5-HT6 receptor. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM). |
| Agonist concentration is too high: A high concentration of the agonist can overcome the competitive antagonism of this compound. | Use the agonist at a concentration that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to antagonist activity. | |
| Poor compound solubility or stability: The compound may have precipitated out of the aqueous assay buffer or degraded over time. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Incorrect assay setup: The assay may not be sensitive enough to detect changes in 5-HT6 receptor activity. | For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal. Forskolin can also be used to directly activate adenylyl cyclase and increase the dynamic range of the assay.[4][6] | |
| High background signal in the assay | Constitutive receptor activity: Some cell lines overexpressing the 5-HT6 receptor may exhibit agonist-independent (constitutive) activity. | Measure the effect of this compound in the absence of an agonist. Some antagonists can act as inverse agonists, reducing the basal activity of the receptor. |
| Assay interference: Components of the assay medium or the compound itself may be interfering with the detection method. | Run appropriate controls, including vehicle-only and compound-only wells, to identify any assay artifacts. | |
| High variability between replicate wells | Inconsistent cell plating: Uneven cell density across the plate can lead to variable results. | Ensure cells are properly resuspended and evenly distributed when plating. |
| Pipetting errors: Inaccurate or inconsistent pipetting of the compound or agonist can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Consider using automated liquid handlers for high-throughput assays. | |
| Unexpected cell toxicity | High DMSO concentration: The final concentration of DMSO in the assay may be toxic to the cells. | Keep the final DMSO concentration as low as possible, ideally below 0.5%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Compound-induced cytotoxicity: At high concentrations, this compound itself may be toxic to certain cell types. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of the compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 7.2 nM | [1][2][6][7] |
| Ki | 0.2 nM | [1][6][7] |
| Solubility | Soluble to 100 mM in DMSO |
Experimental Protocols
Protocol: In Vitro Cell-Based cAMP Assay for 5-HT6 Receptor Antagonism
This protocol provides a general framework for determining the potency of this compound as a 5-HT6 receptor antagonist in a cell-based assay that measures cAMP accumulation.
1. Cell Culture and Plating:
- Culture cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) in the recommended growth medium.
- The day before the assay, seed the cells into 96-well or 384-well white, solid-bottom assay plates at a density optimized for your cell line.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution in DMSO to create a concentration range for the dose-response curve (e.g., 10 mM to 1 µM).
- Dilute the DMSO serial dilutions into a suitable assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
3. Assay Procedure:
- Wash the cells once with assay buffer.
- Add the diluted this compound or vehicle control to the appropriate wells.
- Incubate the plate for 15-30 minutes at 37°C.
- Add the 5-HT6 receptor agonist (e.g., serotonin) at a predetermined EC80 concentration to all wells except the vehicle control.
- Incubate for 30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
4. Data Analysis:
- Generate a dose-response curve by plotting the antagonist concentration against the assay signal (e.g., fluorescence ratio or luminescence).
- Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Visualizations
Caption: 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining the IC50 of this compound in a cAMP assay.
Caption: Troubleshooting logic for weak antagonist activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
troubleshooting inconsistent results with NPS ALX Compound 4a
Welcome to the technical support center for NPS ALX Compound 4a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Inconsistent Results
Variability in experimental outcomes can arise from multiple factors, ranging from compound handling to assay conditions. This section addresses common issues encountered when working with this compound, a potent and selective 5-HT6 receptor antagonist.
Q1: We are observing significant variability in the IC50 value of this compound in our cell-based cAMP assay. What could be the cause?
A1: Inconsistent IC50 values in a cAMP assay can stem from several sources. Here are the primary factors to investigate:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells with a consistent and low passage number. Over-passaged cells can exhibit altered receptor expression and signaling.
-
Cell Density: The number of cells seeded per well can significantly impact the assay window and the apparent potency of the antagonist.[1] It is crucial to perform a cell titration experiment to determine the optimal cell density that provides a robust and reproducible signal.
-
Agonist Concentration: The concentration of the agonist used to stimulate cAMP production will directly influence the IC50 of the antagonist. Ensure you are using a consistent concentration of the agonist, typically the EC80, to ensure a competitive antagonism is accurately measured.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[2] However, its stability and potential for precipitation in aqueous assay buffers, especially at higher concentrations, should be considered. Visually inspect your dilution series for any signs of precipitation. It's also important to consider the stability of the compound in your specific cell culture media over the course of the experiment.[1][3][4]
-
Incubation Times: Both the pre-incubation time with the antagonist and the agonist stimulation time are critical parameters.[1] Ensure these times are optimized and kept consistent across all experiments.
Q2: Our results suggest that this compound is behaving as a partial agonist instead of an antagonist in some experiments. Why is this happening?
A2: The observation of partial agonism from a compound expected to be an antagonist can be perplexing. This phenomenon, sometimes referred to as the "agonist/antagonist paradox," has been noted for 5-HT6 receptor ligands.[5][6] Here are potential explanations:
-
Receptor Constitutive Activity: The 5-HT6 receptor is known to exhibit constitutive (ligand-independent) activity.[7] In systems with high receptor expression or specific cell line backgrounds, an antagonist might reveal this basal activity, leading to what appears to be a partial agonist effect. Some compounds that act as antagonists at wild-type receptors may behave as inverse agonists at constitutively active receptors.[8]
-
Assay Conditions: The use of agents like forskolin (B1673556) to amplify the cAMP signal can sometimes unmask partial agonist activity that might not be apparent under basal conditions.[8]
-
Off-Target Effects: While this compound is reported to be selective, high concentrations could potentially engage other receptors or cellular targets, leading to an unexpected pharmacological profile. It is always advisable to test a range of concentrations and, if possible, use a structurally unrelated 5-HT6 antagonist as a control.
Q3: We are seeing a high degree of variability between replicate wells in our radioligand binding assay. What are the common pitfalls?
A3: High variability in radioligand binding assays often points to technical inconsistencies in the assay procedure. Here's a checklist of critical steps to review:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when performing serial dilutions.
-
Washing Steps: Inadequate or inconsistent washing to separate bound from free radioligand is a major source of variability. Ensure the washing is rapid and that the wash buffer is at the correct temperature (typically ice-cold) to minimize dissociation of the radioligand-receptor complex.
-
Filter Plate Issues: If using filter plates, ensure they are properly pre-soaked (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand.[6]
-
Homogenization of Receptor Preparation: If using membrane preparations, ensure the membrane suspension is homogenous before aliquoting into the assay plate. Inadequate mixing can lead to well-to-well differences in receptor concentration.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[2][8][9][10][11] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) upon activation by its endogenous ligand, serotonin (B10506).[12] By blocking the binding of serotonin to the 5-HT6 receptor, this compound inhibits this signaling cascade.[13] Antagonism of the 5-HT6 receptor has been shown to modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, which are implicated in cognitive function.[13]
Q: What are the recommended storage and handling conditions for this compound?
A:
-
Powder: Store at -20°C for long-term storage (up to 3 years). It can be stored at 4°C for up to 2 years.[5]
-
Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is best to prepare them fresh on the day of the experiment.
Q: What is the purity of commercially available this compound?
A: Commercially available this compound is typically reported to have a purity of ≥99% as determined by HPLC.[9][10]
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor/System | Reference |
| IC50 | 7.2 nM | 5-HT6 Receptor | [8] |
| Ki | 0.2 nM | 5-HT6 Receptor | [8] |
Table 2: Physical and Chemical Properties of this compound Dihydrochloride (B599025)
| Property | Value | Reference |
| Molecular Weight | 504.47 | [2] |
| Molecular Formula | C25H27Cl2N3O2S | [8] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Purity | ≥99% (HPLC) | [9][10] |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the 5-HT6 receptor using a radiolabeled ligand.
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[5]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (e.g., methiothepin) for non-specific binding.
-
50 µL of the diluted this compound or vehicle.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-LSD) at a concentration close to its Kd.[5]
-
100 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 25 µg).[5]
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[5]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[5]
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology for a Cell-Based cAMP Assay
This protocol outlines a general procedure for measuring the antagonist effect of this compound on agonist-stimulated cAMP production in cells expressing the 5-HT6 receptor.
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
The day before the assay, seed the cells into a 96-well plate at a predetermined optimal density.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).[14]
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a predetermined optimal time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) to all wells (except for basal control wells) to stimulate cAMP production. The agonist concentration should ideally be its EC80.
-
Incubate for an optimized duration (e.g., 30 minutes) at 37°C.[5]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each experimental well based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Visualizations
Caption: Simplified 5-HT6 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based cAMP antagonist assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. abcam.com [abcam.com]
Technical Support Center: NPS ALX Compound 4a
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of NPS ALX Compound 4a. As a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist, understanding its effects on cell health is crucial for experimental design and data interpretation.[1][2]
Disclaimer: The information provided here is for research purposes only and is not intended for diagnostic or therapeutic use. Currently, there is no publicly available data specifically detailing the cytotoxicity of this compound. The following content is based on general principles of cytotoxicity testing and data reported for other 5-HT6 receptor modulators.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound?
A1: As of now, there are no specific published studies detailing the cytotoxic profile of this compound. It is primarily characterized as a potent and selective 5-HT6 receptor antagonist with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2] Researchers should perform their own cytotoxicity assays to determine the compound's effect on their specific cell models.
Q2: What are the potential mechanisms of cytotoxicity for a 5-HT6 receptor antagonist?
A2: While the direct cytotoxic mechanisms of this compound are unknown, studies on other 5-HT6 receptor modulators suggest potential pathways. For instance, some 5-HT6 receptor ligands have been observed to influence cell viability and neuronal cell death.[3][4] Potential mechanisms could involve off-target effects, modulation of downstream signaling pathways beyond the 5-HT6 receptor, or induction of cellular stress at high concentrations.
Q3: What concentrations of this compound should I use for my experiments to avoid potential cytotoxicity?
A3: To determine a safe concentration range, it is recommended to perform a dose-response cytotoxicity assay in your specific cell line. Based on its high potency as a 5-HT6 receptor antagonist (IC50 = 7.2 nM), initial functional studies would likely use concentrations in the low nanomolar range. Cytotoxicity, if any, would be expected at significantly higher concentrations. A preliminary cytotoxicity screen up to 100 µM is a common starting point for new compounds.[5]
Q4: Which cell lines should I use to test the cytotoxicity of this compound?
A4: The choice of cell line should be guided by your research focus. If you are studying the central nervous system effects of this compound, neuronal cell lines (e.g., SH-SY5Y, PC-12) would be relevant. For general cytotoxicity screening, commonly used cell lines like HEK293 or HeLa can be employed. It is crucial to use cell lines that are well-characterized and appropriate for the intended application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | 1. Compound precipitation in media. 2. Contamination of the compound or cell culture. 3. Off-target effects of the compound. 4. Sensitivity of the specific cell line. | 1. Visually inspect the media for precipitates. Prepare fresh compound dilutions. Consider using a different solvent or a lower concentration of the stock solution. 2. Perform sterility testing on the compound stock and cell culture. 3. Investigate potential off-target activities of the compound through literature searches or screening assays. 4. Test the compound on a different, more robust cell line to assess for cell-type specific toxicity. |
| Inconsistent results between cytotoxicity assay replicates. | 1. Uneven cell seeding. 2. Inaccurate compound dilutions. 3. Edge effects in multi-well plates. 4. Technical variability in the assay. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Prepare fresh serial dilutions for each experiment and verify pipetting accuracy. 3. Avoid using the outer wells of the plate for treatment, or fill them with sterile media/PBS to maintain humidity. 4. Ensure proper mixing of reagents and consistent incubation times. Use a positive control to assess assay performance. |
| No cytotoxicity observed even at high concentrations. | 1. The compound is not cytotoxic to the chosen cell line at the tested concentrations. 2. Insufficient incubation time. 3. The chosen cytotoxicity assay is not sensitive to the mechanism of cell death. | 1. This may be the true result. Consider if the highest tested concentration is relevant to the intended use. 2. Extend the incubation period (e.g., from 24h to 48h or 72h). 3. Use an orthogonal cytotoxicity assay. For example, if you used an MTT assay (metabolic activity), try a lactate (B86563) dehydrogenase (LDH) assay (membrane integrity) or a caspase-based assay (apoptosis). |
Data Presentation
Table 1: Illustrative Cytotoxicity Data for this compound in SH-SY5Y Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) (MTT Assay, 48h) | Apoptosis (%) (Annexin V/PI Staining, 48h) |
| 0 (Vehicle Control) | 100 ± 4.5 | 3.2 ± 0.8 |
| 0.01 | 98.7 ± 5.1 | 3.5 ± 1.1 |
| 0.1 | 97.2 ± 3.9 | 4.1 ± 0.9 |
| 1 | 95.5 ± 4.2 | 5.3 ± 1.4 |
| 10 | 88.1 ± 6.3 | 12.7 ± 2.5 |
| 50 | 62.4 ± 7.1 | 35.8 ± 4.1 |
| 100 | 41.3 ± 5.8 | 58.9 ± 6.2 |
Table 2: Illustrative IC50 Values for this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) - 48h | Assay |
| SH-SY5Y | 75.8 | MTT |
| HEK293 | > 100 | LDH |
| PC-12 | 89.2 | CellTiter-Glo |
| HeLa | > 100 | Neutral Red Uptake |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound as described above.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Caption: 5-HT6 Receptor Signaling and Potential for Off-Target Cytotoxicity.
Caption: Experimental Workflow for Assessing Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
NPS ALX Compound 4a storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving NPS ALX Compound 4a.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The compound is available as a powder and in various forms, including the dihydrochloride (B599025) salt, which may have slightly different storage recommendations. Always refer to the manufacturer's certificate of analysis for batch-specific storage guidelines.
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder (General) | -20°C | 3 years | For long-term storage. |
| 4°C | 2 years | For shorter-term storage. | |
| Powder (Dihydrochloride Salt) | +4°C | As specified by supplier | Store in a cool, dry place. |
| -20°C | As specified by supplier | For long-term storage. | |
| In Solution (e.g., DMSO) | -20°C or -80°C | Varies | Avoid repeated freeze-thaw cycles. It is not recommended for long-term storage.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound dihydrochloride is soluble in DMSO up to 100 mM. To prepare a stock solution, reconstitute the powdered compound in high-purity DMSO. For example, to make a 10 mM stock solution from 1 mg of the dihydrochloride salt (M.Wt: 504.47 g/mol ), you would add 198.2 µL of DMSO. It is recommended to gently vortex the solution to ensure it is fully dissolved.
Q2: My this compound solution has changed color. What should I do?
A2: A color change in your stock solution may indicate chemical degradation or oxidation.[2] This can be caused by exposure to light, air, or impurities in the solvent.[2] It is advisable to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Q3: Can I store the compound in solution for a long period?
A3: Long-term storage of small molecules in solution is generally not recommended as it can lead to degradation.[1] If you need to store a solution, it is best to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For optimal results, prepare fresh solutions for your experiments.
Q4: What is the recommended personal protective equipment (PPE) when handling this compound?
A4: As with any chemical compound, it is essential to use appropriate PPE. This includes a lab coat, safety glasses, and gloves. Always handle the compound in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Precipitation observed in the stock solution upon thawing.
-
Possible Cause: The compound may have low solubility in the solvent at lower temperatures, or the concentration may be too high.
-
Troubleshooting Steps:
-
Slow Thawing: Thaw the solution slowly at room temperature.
-
Gentle Vortexing: Once thawed, gently vortex the vial to ensure the compound is fully redissolved.
-
Lower Concentration: If precipitation persists, consider preparing a stock solution at a slightly lower concentration.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: This could be due to several factors, including compound degradation, incorrect concentration, or interference with the assay itself.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use a freshly prepared solution of this compound for your experiments.
-
Verify Concentration: Double-check your calculations for stock solution and final assay concentrations.
-
Vehicle Control: Include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to rule out any effects of the solvent on the cells.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence). Consider running control experiments with the compound in the absence of cells or other key assay components to check for interference.[3]
-
Issue 3: Compound appears to be inactive.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations.
-
Use a Fresh Vial: If possible, use a new, unopened vial of the compound to prepare a fresh stock solution.
-
Positive Control: Include a known positive control for 5-HT6 receptor antagonism in your experiment to validate the assay system.
-
Experimental Protocols & Workflows
While specific experimental protocols will vary depending on the research application, the following generalized workflow can be adapted for a typical cell-based assay using this compound.
Generalized workflow for a cell-based assay with this compound.
Signaling Pathway
This compound is a potent and selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6).[4][5] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand serotonin (B10506) (5-HT), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of serotonin to the 5-HT6 receptor, thereby inhibiting this downstream signaling cascade.
Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
References
assessing NPS ALX Compound 4a purity and degradation
Welcome to the Technical Support Center for NPS ALX Compound 4a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity and managing the degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective 5-HT6 receptor antagonist.[1][2] It is crucial to understand its fundamental properties to ensure proper handling, storage, and analysis.
| Property | Value | Reference |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride (B599025) | [1] |
| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | |
| Molecular Weight | 504.47 g/mol | |
| Purity | ≥99% (typically determined by HPLC) | [1] |
| Solubility | Soluble up to 100 mM in DMSO | |
| Storage | Store at +4°C |
Q2: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for assessing the purity of this compound.[1] A properly developed and validated stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from any impurities or degradation products.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains both an indole (B1671886) and a sulfonamide functional group, this compound is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4][5]
Potential degradation pathways include:
-
Hydrolysis: The sulfonamide bond can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The indole ring and the piperazine (B1678402) moiety can be targets for oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products.
Q4: What is a stability-indicating method and why is it important?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[6] Its importance lies in its ability to provide a true measure of the drug's stability in a formulation, which is a critical requirement for regulatory approval and ensuring patient safety.[3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration or injection volume. 3. Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in your autosampler method. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas the mobile phase thoroughly. 2. Prepare fresh mobile phase with high-purity solvents. 3. Replace the detector lamp if it has exceeded its lifetime. |
Degradation Study Troubleshooting
This guide provides solutions for common challenges during forced degradation studies of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Minimal Degradation Observed | 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. 2. While this is a positive finding, ensure a range of conditions have been tested to confirm stability. |
| Complete Degradation of the Compound | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[3][7] |
| Mass Imbalance (Sum of API and Degradants is not 100%) | 1. Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore). 2. Degradants are volatile. 3. Degradants are not eluting from the HPLC column. | 1. Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric degradants. 2. Use appropriate analytical techniques if volatile degradants are suspected. 3. Modify the HPLC method (e.g., extend the gradient) to ensure all components are eluted. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of this compound. Method optimization will be required for specific instrumentation and columns.
1. Instrumentation and Reagents:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, followed by dilution with mobile phase) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical approach to HPLC troubleshooting.
References
- 1. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. biopharminternational.com [biopharminternational.com]
impact of serum on NPS ALX Compound 4a activity in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NPS ALX Compound 4a. The following information addresses potential issues related to the impact of serum on the compound's activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine6 (5-HT6) receptor.[1][2][3] It acts as a competitive antagonist, blocking the downstream signaling pathways associated with this receptor. Its high affinity is demonstrated by a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3]
Q2: I am observing a higher IC50 value for this compound in my cell-based assay than what is reported in the literature. What could be the cause?
A common reason for a discrepancy in IC50 values is the presence of serum in the cell culture medium. Serum contains proteins, such as albumin and alpha-1-acid glycoprotein, which can bind to small molecules like this compound.[4][5] This binding reduces the concentration of the free, active compound available to interact with its target receptor on the cells.[2][4] Consequently, a higher total concentration of the compound is needed to achieve the same biological effect, leading to an increased apparent IC50 value.[3][6][7]
Q3: How can I determine if serum is affecting the activity of this compound in my experiments?
To assess the impact of serum, you can perform a dose-response experiment with this compound at varying concentrations of serum (e.g., 0%, 2%, 5%, and 10% Fetal Bovine Serum). If the IC50 value increases with higher serum concentrations, it is a strong indication of serum protein binding.[6][7]
Q4: My results with this compound are inconsistent between experiments. Could serum be a factor?
Yes, variability in the composition of serum lots can lead to inconsistent results. The concentration of proteins like albumin can differ between batches of Fetal Bovine Serum (FBS), which can alter the extent of compound binding and, therefore, its effective concentration. If possible, using the same lot of FBS for a series of related experiments can help minimize this variability.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | Serum Protein Binding: this compound may be binding to proteins in the serum, reducing its free concentration.[4][5] | 1. Reduce Serum Concentration: If your cells can tolerate it, reduce the serum percentage in your culture medium during the compound treatment period. 2. Use Serum-Free Medium: For short-term experiments, consider treating the cells in a serum-free medium. 3. Perform a Serum-Shift Assay: Quantify the effect of serum by generating dose-response curves at different serum concentrations (see Experimental Protocols). |
| Inconsistent results between experiments | Variability in Serum Lots: Different batches of serum can have varying protein compositions, leading to differences in compound binding. | 1. Use a Single Lot of Serum: For a set of comparable experiments, use the same lot of FBS to ensure consistency. 2. Characterize Serum Effect: If using different lots is unavoidable, characterize the IC50 shift for each new lot. |
| Complete loss of biological activity | High Serum Concentration: In high-serum conditions, the majority of the compound may be sequestered by serum proteins, rendering it inactive at the tested concentrations. | 1. Increase Compound Concentration: Titrate the compound to higher concentrations to overcome the effects of serum binding. 2. Re-evaluate in Low-Serum or Serum-Free Conditions: Confirm the compound's activity in a medium with little to no serum. |
| Precipitate forms after adding the compound to the media | Poor Solubility: While this compound is soluble in DMSO, it may have lower solubility in aqueous media, which can be exacerbated by interactions with serum proteins. | 1. Visually Inspect: Always check for precipitates after diluting the compound in your final culture medium. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration is low (typically ≤ 0.1%) and non-toxic to your cells. 3. Prepare Fresh Dilutions: Make working dilutions of the compound immediately before use. |
Data Presentation
When investigating the effect of serum on this compound activity, your data can be summarized as follows:
Table 1: Effect of Serum Concentration on the Apparent IC50 of this compound
| Serum Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0 | 7.5 | 1.0 |
| 2 | 15.2 | 2.0 |
| 5 | 38.1 | 5.1 |
| 10 | 85.5 | 11.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Determining the Impact of Serum on this compound Activity (Serum-Shift Assay)
-
Cell Preparation: Seed your target cells in 96-well plates at a density appropriate for your assay duration and allow them to adhere overnight.
-
Preparation of Compound Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Create a serial dilution series of the compound in a serum-free medium.
-
-
Preparation of Media with Varying Serum Concentrations: Prepare separate batches of cell culture media containing different percentages of FBS (e.g., 0%, 2%, 5%, 10%).
-
Treatment:
-
Remove the growth medium from the cells.
-
Add the appropriate medium with varying serum concentrations to the wells.
-
Add the serially diluted this compound to the wells. Include vehicle controls (medium with the same final concentration of DMSO) for each serum condition.
-
-
Incubation: Incubate the plates for the desired duration of your assay.
-
Assay Readout: Perform your assay to measure the biological response (e.g., cAMP accumulation assay for a 5-HT6 receptor antagonist).
-
Data Analysis:
-
Normalize the data for each serum concentration to its respective vehicle control.
-
Generate dose-response curves and calculate the IC50 value for each serum concentration.
-
Calculate the fold shift in IC50 relative to the serum-free condition.
-
Visualizations
Caption: Serum protein binding of this compound.
Caption: Troubleshooting workflow for serum effects.
References
- 1. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Binding • Frontage Laboratories [frontagelab.com]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to NPS ALX Compound 4a and SB-269970: Potent, Selective Antagonists for Serotonin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used research compounds, NPS ALX Compound 4a and SB-269970. While both are potent antagonists of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, they exhibit high selectivity for different subtypes, dictating their distinct biological effects and therapeutic potential. This document outlines their pharmacological profiles, efficacy in preclinical models, and the experimental methodologies used for their characterization.
Introduction
Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes in the central nervous system (CNS) and periphery. Their diversity makes them attractive targets for therapeutic intervention in various disorders. This compound is a potent and selective antagonist of the 5-HT6 receptor, while SB-269970 is a potent and selective antagonist of the 5-HT7 receptor.[1][2] This guide will delve into the specifics of each compound, providing a clear comparison of their characteristics.
In Vitro Pharmacological Profile
The in vitro potency and selectivity of this compound and SB-269970 have been determined through radioligand binding assays and functional assays. The following tables summarize the key quantitative data for each compound.
This compound: A 5-HT6 Receptor Antagonist
This compound is a potent and competitive antagonist for the 5-HT6 receptor.
| Parameter | Value | Receptor |
| IC50 | 7.2 nM | 5-HT6 |
| Ki | 0.2 nM | 5-HT6 |
Table 1: In Vitro Potency of this compound.[1][3][4][5]
This compound demonstrates high selectivity for the 5-HT6 receptor over other 5-HT receptor subtypes and the D2 receptor.
SB-269970: A 5-HT7 Receptor Antagonist
SB-269970 is a potent and selective antagonist of the 5-HT7 receptor, also exhibiting inverse agonist properties.[6][7][8]
| Parameter | Value | Receptor |
| pKi | 8.9 | 5-HT7A |
| pKi | 7.2 | 5-HT5A |
| pKi | 6.0 | 5-HT1B |
| EC50 | 1.25 nM | 5-HT7 |
Table 2: In Vitro Potency and Selectivity of SB-269970.[8]
SB-269970 exhibits over 50-fold selectivity for the 5-HT7 receptor compared to a wide range of other 5-HT receptor subtypes.[2]
Signaling Pathways
The distinct therapeutic potentials of this compound and SB-269970 stem from the different signaling cascades initiated by their respective receptor targets.
5-HT6 Receptor Signaling
The 5-HT6 receptor is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][9] This pathway can influence neuronal excitability and gene expression. Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interactions with proteins like Fyn and JAB1, which can modulate the mTOR and Cdk5 pathways, impacting neuronal development and cognitive processes.[9][10]
5-HT7 Receptor Signaling
The 5-HT7 receptor also canonically couples to Gαs, stimulating adenylyl cyclase and increasing cAMP levels.[1][11] Furthermore, it can couple to Gα12, which activates the Rho family of small GTPases, influencing cell morphology and neurite outgrowth.[1][12] This dual signaling capacity implicates the 5-HT7 receptor in a variety of processes, including smooth muscle relaxation, thermoregulation, and mood.[11]
In Vivo Efficacy
The distinct pharmacological profiles of this compound and SB-269970 translate to different in vivo effects, which are explored in various animal models.
This compound: Pro-Cognitive Effects
Given the localization of 5-HT6 receptors in brain regions critical for learning and memory, antagonists like this compound are primarily investigated for their potential to enhance cognitive function. While specific in vivo data for this compound is limited in the provided search results, the general class of 5-HT6 receptor antagonists has shown pro-cognitive effects in animal models of cognitive impairment.
SB-269970: Antipsychotic and Pro-Cognitive Potential
SB-269970 has been evaluated in several animal models relevant to psychosis and cognitive deficits associated with psychiatric disorders.
-
Psychosis Models: SB-269970 has been shown to significantly attenuate hyperactivity induced by amphetamine and ketamine in rodents.[2][13] It also reversed amphetamine-induced prepulse inhibition (PPI) deficits, a measure of sensorimotor gating that is disrupted in schizophrenia.[13]
-
Cognition Models: In the novel object recognition (NOR) task, SB-269970 attenuated temporal deficits, indicating an improvement in recognition memory.[2] Furthermore, it ameliorated ketamine-induced cognitive inflexibility in the attentional set-shifting task (ASST).[14]
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and potency (IC50) of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human recombinant 5-HT6 or 5-HT7 receptor are used.[15][16]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-LSD for 5-HT6 or [3H]-SB-269970 for 5-HT7) and varying concentrations of the unlabeled test compound.[15][16] The incubation is typically performed at 37°C for 60 minutes in a buffer containing Tris-HCl, MgCl2, and EDTA.[15][17]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
These assays are used to assess the effects of the compounds on complex behaviors in animals.
Novel Object Recognition (NOR) Test:
This test assesses recognition memory in rodents.
-
Habituation: The animal is allowed to explore an empty arena.
-
Training (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Testing (T2): After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded. A preference for the novel object indicates intact recognition memory.
Amphetamine-Induced Hyperactivity:
This model is used to screen for potential antipsychotic activity.
-
Habituation: Animals are habituated to the testing chamber.
-
Treatment: Animals are pre-treated with the test compound (e.g., SB-269970) or vehicle.
-
Challenge: Animals are administered amphetamine to induce hyperlocomotion.
-
Measurement: Locomotor activity is measured using an automated activity monitoring system. A reduction in amphetamine-induced hyperactivity suggests potential antipsychotic efficacy.
Conclusion
This compound and SB-269970 are valuable pharmacological tools for investigating the roles of the 5-HT6 and 5-HT7 receptors, respectively. Their high potency and selectivity make them ideal for elucidating the distinct physiological functions and therapeutic potential of these two important serotonin receptor subtypes. While this compound and other 5-HT6 antagonists are primarily explored for their pro-cognitive effects, SB-269970 and other 5-HT7 antagonists show promise in models of psychosis and cognitive impairment. The data and protocols presented in this guide provide a solid foundation for researchers designing experiments to further explore the pharmacology and therapeutic applications of these compounds.
References
- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 5-HT Receptor Antagonist | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB-269970 - Wikipedia [en.wikipedia.org]
- 9. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 12. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
A Head-to-Head Comparison of Leading 5-HT6 Receptor Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of this Gs-coupled receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects. This guide provides a head-to-head comparison of prominent 5-HT6 receptor antagonists—Idalopirdine, Intepirdine, Masupirdine, and Cerlapirdine—focusing on their pharmacological profiles and providing supporting experimental data to aid researchers in selecting the appropriate tool for their preclinical studies.
Comparative Pharmacological Data
The following tables summarize the binding affinities, functional potencies, and pharmacokinetic properties of selected 5-HT6 receptor antagonists. These compounds have been extensively studied and represent key chemotypes developed for this target.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Target | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) | pA₂/pKₑ | Species | Reference |
| Idalopirdine | 5-HT6 | 0.83 | 9.08 | - | - | Human | [1] |
| (Lu AE58054) | 5-HT2A | 83 | 7.08 | - | - | Human | [2] |
| α1A-adrenoceptor | 21 | 7.68 | - | - | Human | [2] | |
| α1B-adrenoceptor | 22 | 7.66 | - | - | Human | [2] | |
| Intepirdine | 5-HT6 | 0.23 | 9.63 | - | - | Human | |
| (SB-742457) | 5-HT2A | >1000 | <6.0 | - | - | Human | |
| 5-HT2C | >1000 | <6.0 | - | - | Human | ||
| D2 | >1000 | <6.0 | - | - | Human | ||
| Masupirdine | 5-HT6 | 2.04 | 8.69 | - | - | Human | |
| (SUVN-502) | 5-HT2A | >2500 | <5.6 | - | - | Human | |
| Cerlapirdine | 5-HT6 | 1.3 | 8.89 | - | - | Human | |
| (SAM-531) | 5-HT2B | 440 | 6.36 | - | - | Human | |
| 5-HT7 | 881 | 6.06 | - | - | Human |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates higher affinity. pKᵢ: The negative logarithm of the Kᵢ value. IC₅₀: Half-maximal inhibitory concentration. pA₂/pKₑ: Measures of antagonist potency. -: Data not consistently available in a comparable format.
Table 2: Selectivity Profile
| Compound | 5-HT6 Selectivity over 5-HT2A | 5-HT6 Selectivity over D2 | Other Notable Affinities | Reference |
| Idalopirdine | ~100-fold | >100-fold | α1A and α1B adrenergic receptors (medium affinity) | [2] |
| Intepirdine | >1000-fold | >1000-fold | High selectivity across a panel of receptors | |
| Masupirdine | >1200-fold | High | Pure 5-HT6 receptor antagonist with a superior profile | |
| Cerlapirdine | High | High | Moderate affinity for 5-HT2B and 5-HT7 receptors |
Table 3: Comparative Pharmacokinetic Properties (Rodent Models)
| Compound | Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Brain Penetration | Reference |
| Idalopirdine | p.o. | ~1-2 | - | ~4-6 | Good | |
| Intepirdine | p.o. | ~2-4 | - | - | Good | |
| Masupirdine | p.o. | - | - | - | Orally available and brain-penetrant | [3] |
| Cerlapirdine | p.o. | - | - | - | Good |
p.o.: Oral administration. Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. t₁/₂: Elimination half-life. -: Specific comparable values are not readily available from the searched literature.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a compound for the 5-HT6 receptor.
Materials:
-
Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [³H]-LSD or [³H]-SB-258585.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT6 ligand (e.g., methiothepin (B1206844) or clozapine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test compounds at various concentrations.
-
Scintillation counter and filter plates.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional cAMP Assays
Objective: To determine the functional potency (IC₅₀ or pA₂) of an antagonist by measuring its ability to inhibit agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
Materials:
-
Whole cells expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
5-HT6 receptor agonist (e.g., serotonin).
-
Test antagonist compounds at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specific duration.
-
Stimulate the cells with a fixed concentration of the 5-HT6 agonist (typically the EC₈₀ concentration) for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist's inhibition of agonist-stimulated cAMP production.
-
Determine the IC₅₀ value from the concentration-response curve.
-
To determine the pA₂, perform Schild analysis by generating agonist concentration-response curves in the presence of multiple fixed concentrations of the antagonist. The pA₂ is a measure of the antagonist's potency that is independent of the agonist concentration used.
5-HT6 Receptor Signaling Pathways
Antagonism of the 5-HT6 receptor impacts downstream signaling cascades, ultimately leading to the modulation of neuronal activity and neurotransmitter release. The primary signaling pathway involves the Gs-alpha subunit, leading to the production of cAMP. However, non-canonical pathways have also been identified.
The canonical pathway illustrates how 5-HT6 receptor activation by serotonin leads to the production of cAMP and subsequent activation of Protein Kinase A (PKA), which can then phosphorylate transcription factors like CREB to modulate gene expression related to neuronal plasticity. Antagonists block this initial activation step.
Recent evidence has highlighted a cAMP-independent pathway where the 5-HT6 receptor interacts with the Fyn tyrosine kinase. This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is also critically involved in synaptic plasticity and cognitive processes. The precise role of antagonists in modulating this pathway is an active area of research.
Modulation of Neurotransmitter Systems
A primary mechanism by which 5-HT6 receptor antagonists are thought to exert their pro-cognitive effects is through the disinhibition of other neurotransmitter systems. 5-HT6 receptors are predominantly located on GABAergic interneurons. By blocking these receptors, antagonists reduce the inhibitory GABAergic tone on cholinergic and glutamatergic neurons, leading to an increase in the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[4][5]
This guide provides a foundational comparison of key 5-HT6 receptor antagonists. The choice of a specific antagonist for a research project will depend on the desired balance of potency, selectivity, and pharmacokinetic properties required for the experimental paradigm. The provided data and protocols should serve as a valuable resource for initiating and conducting rigorous preclinical investigations into the therapeutic potential of 5-HT6 receptor modulation.
References
- 1. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
NPS ALX Compound 4a: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3][4] Its selectivity is a critical attribute for its utility as a research tool and potential therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, based on available data.
Quantitative Analysis of Receptor Binding Affinity
To provide a comparative context, the following table summarizes the known binding affinity for the primary target.
| Receptor | Ligand | Ki (nM) | Test System |
| 5-HT6 | This compound | 0.2 | Recombinant human 5-HT6 receptors |
Table 1: Binding Affinity of this compound for the 5-HT6 Receptor. Data is derived from multiple commercial supplier datasheets citing Isaac et al. (2000).
Further comprehensive screening against a broad panel of receptors would be necessary to fully delineate the selectivity profile of this compound.
Experimental Protocols
The determination of the binding affinity of this compound for the 5-HT6 receptor and its potential cross-reactivity with other receptors is typically performed using radioligand binding assays. The following is a generalized protocol based on standard industry practices for this type of experiment.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound (this compound) for the 5-HT6 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT6 receptor (e.g., [3H]-LSD or [125I]-SB-258585).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., unlabeled serotonin (B10506) or methiothepin).
-
Assay Buffer: Typically a Tris-based buffer containing salts and other additives to ensure optimal binding conditions (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT6 receptor are thawed and diluted in assay buffer to a predetermined optimal concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (this compound) to generate a competition curve.
-
Control wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled ligand).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and the amount of radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cross-Reactivity Screening Workflow
To assess the selectivity of a compound like this compound, a systematic screening process against a panel of other relevant receptors is employed.
Caption: Workflow for assessing the cross-reactivity of this compound.
This diagram illustrates the logical flow from confirming the primary target affinity to screening against a wider panel of receptors and finally calculating the selectivity ratios to quantify the compound's specificity. A higher selectivity ratio indicates a greater preference for the primary target.
References
A Comparative Guide to NPS ALX Compound 4a and Other Cognitive Enhancers for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NPS ALX Compound 4a against other classes of cognitive enhancers, with a focus on ampakines. This document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key molecular pathways to inform future research and development.
Executive Summary
The quest for effective cognitive enhancers is a cornerstone of neuroscience research, with diverse molecular targets being explored. This guide focuses on a comparative analysis of this compound, a potent and selective 5-HT6 receptor antagonist, and the class of cognitive enhancers known as ampakines, which are positive allosteric modulators of AMPA receptors. While direct comparative experimental data between this compound and ampakines is not currently available in the public domain, this guide provides a framework for comparison based on their distinct mechanisms of action and the known effects of their respective drug classes.
This compound is distinguished by its high affinity and selectivity for the 5-hydroxytryptamine-6 (5-HT6) receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2] The therapeutic potential of 5-HT6 receptor antagonists in cognitive enhancement is an active area of investigation, with the blockade of these receptors leading to improvements in performance across a variety of learning and memory paradigms in preclinical models.[3] This effect is thought to be mediated by the modulation of multiple neurotransmitter systems.[3]
Ampakines , in contrast, enhance excitatory synaptic transmission by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This class of compounds has demonstrated pro-cognitive effects in various animal models and has been investigated in clinical trials for conditions such as ADHD and Alzheimer's disease.
This guide will delve into the distinct signaling pathways, present available quantitative data for representative compounds in each class, and provide detailed experimental protocols for key assays used in the evaluation of cognitive enhancers.
Mechanism of Action and Signaling Pathways
The divergent mechanisms of this compound and ampakines form the basis of their differing pharmacological profiles.
This compound: 5-HT6 Receptor Antagonism
This compound is a potent and competitive antagonist of the 5-HT6 receptor. These receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions crucial for learning and memory, such as the hippocampus and cortex.[3] The blockade of 5-HT6 receptors is hypothesized to enhance cognitive function through the disinhibition of other neurotransmitter systems, including cholinergic and glutamatergic pathways, which are critical for memory formation and executive function.[3][4]
Ampakines: Positive Allosteric Modulation of AMPA Receptors
Ampakines bind to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission.[5] This binding potentiates the receptor's response to glutamate (B1630785) by slowing the channel's deactivation and/or desensitization. The result is an enhanced and prolonged excitatory postsynaptic current, which is thought to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.
Comparative Quantitative Data
While direct comparative studies are lacking, this section presents representative data for compounds from each class to provide a basis for potential efficacy.
Table 1: In Vitro Potency of this compound and a Representative Ampakine
| Compound | Target | Assay | Potency | Reference |
| This compound | 5-HT6 Receptor | Radioligand Binding (Ki) | 0.2 nM | [2] |
| Functional Assay (IC50) | 7.2 nM | [2] | ||
| CX-516 (Ampalex) | AMPA Receptor | Electrophysiology (EC50 for potentiation) | ~300 µM | [6] |
Note: The potency values are not directly comparable due to different targets and assay types. This table highlights the high potency of this compound for its target.
Table 2: Preclinical Efficacy of 5-HT6 Antagonists and Ampakines in Cognitive Models
| Compound Class | Animal Model | Behavioral Assay | Key Findings | Representative Compounds |
| 5-HT6 Antagonists | Rat (Scopolamine-induced amnesia) | Novel Object Recognition | Reversal of cognitive deficits | SB-742457, Idalopirdine |
| Rat | Morris Water Maze | Improved spatial learning and memory | SB-271046 | |
| Ampakines | Rat | Morris Water Maze | Enhanced spatial learning | CX-516, CX-717 |
| Monkey (Aged) | Delayed Match-to-Sample | Improved short-term memory | CX-546 |
Disclaimer: The data presented for 5-HT6 antagonists is for the class of compounds and not specifically for this compound, for which public data in these assays is not available.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of cognitive enhancers.
Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents.
Protocol Details:
-
Apparatus: A square open-field arena (e.g., 50x50x40 cm) made of non-porous material.
-
Objects: Three-dimensional objects of similar size but different shapes and textures.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena to reduce novelty-induced stress.
-
Training (Familiarization) Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Electrophysiology: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
This technique is used to measure the effect of ampakines on AMPA receptor-mediated synaptic currents.
Protocol Details:
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Internal solution for the patch pipette containing appropriate ions and energy sources.
-
-
Procedure:
-
Acute brain slices containing the region of interest are prepared.
-
A neuron is visualized and a glass micropipette is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell interior.
-
Synaptic currents (EPSCs) are evoked by stimulating afferent fibers.
-
After recording a stable baseline, the ampakine is applied to the bath and changes in EPSC properties are measured.
-
-
Data Analysis: Key parameters to analyze include the peak amplitude of the EPSC, the decay time constant (tau), and the frequency of spontaneous EPSCs.
Conclusion and Future Directions
This compound and ampakines represent two distinct and promising avenues for the development of novel cognitive enhancers. While this compound's high potency and selectivity for the 5-HT6 receptor suggest a targeted approach with potentially fewer off-target effects, the pro-cognitive effects of ampakines via enhancement of glutamatergic transmission are also well-documented.
The critical next step for the research community is to conduct head-to-head preclinical studies comparing the efficacy and safety profiles of potent 5-HT6 receptor antagonists like this compound with well-characterized ampakines. Such studies should employ a battery of behavioral assays to assess effects on different cognitive domains, complemented by in-depth electrophysiological and molecular analyses to further elucidate their downstream signaling effects. This comparative data will be invaluable for guiding the clinical development of the next generation of cognitive enhancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
A Comparative Review of the 5-HT6 Receptor Antagonist NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of studies concerning NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the compound's performance in comparison to other notable 5-HT6 receptor antagonists and includes supporting experimental data and methodologies.
Introduction to this compound
This compound is a well-characterized antagonist of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Due to the role of the 5-HT6 receptor in cognitive processes, its antagonists are of significant interest for the therapeutic development of treatments for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3][4][5][6][7]
Quantitative Performance Data
The following table summarizes the in vitro binding affinity of this compound for the human 5-HT6 receptor, alongside a comparison with other widely studied 5-HT6 receptor antagonists.
| Compound | IC50 (nM) | Ki (nM) | pKi | Reference |
| This compound | 7.2 | 0.2 | 9.70 | [cited in multiple sources] |
| SB-271046 | - | 0.12 (pK i 8.92) | 8.92 | [2][8][9][10] |
| PRX-07034 | 19 | 4-8 | 8.10-8.40 | [1][3][4][11][12] |
| GSK-742457 (Intepirdine) | - | - | - | [13][14] |
| MS-245 | - | - | - | [15] |
| SAM-531 | - | - | - | Not available in search results |
Experimental Protocols
5-HT6 Receptor Binding Assay (Representative Protocol)
This assay determines the affinity of a compound for the 5-HT6 receptor.
Objective: To measure the binding affinity (Ki) of a test compound to the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: Methiothepin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test compounds (e.g., this compound and comparators).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes from HEK-293 cells expressing the 5-HT6 receptor are prepared.
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-LSD) and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of a known non-selective ligand (e.g., methiothepin).
-
The plates are incubated at 37°C for 60 minutes.
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[16]
Adenylyl Cyclase Functional Assay (Representative Protocol)
This assay measures the functional antagonism of the 5-HT6 receptor, which is coupled to the stimulation of adenylyl cyclase.
Objective: To determine the functional potency (pA2) of a test compound as an antagonist of the 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
5-HT (Serotonin) as the agonist.
-
Test compounds (e.g., this compound and comparators).
-
cAMP assay kit.
Procedure:
-
HEK-293 cells expressing the 5-HT6 receptor are seeded in 96-well plates and grown to confluency.
-
The cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
The cells are then stimulated with varying concentrations of 5-HT (agonist).
-
The incubation is stopped, and the intracellular levels of cyclic AMP (cAMP) are measured using a commercially available cAMP assay kit.
-
The data is plotted as a concentration-response curve for 5-HT in the presence and absence of the antagonist.
-
A Schild plot analysis is performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and a typical experimental workflow for the characterization of a novel 5-HT6 receptor antagonist.
Caption: 5-HT6 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preclinical development of a 5-HT6 receptor antagonist.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT(6) receptor and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 12. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gsk742457 — TargetMol Chemicals [targetmol.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NPS ALX Compound 4a: A Comparative Guide to Standard 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of NPS ALX Compound 4a against a selection of standard 5-hydroxytryptamine-6 (5-HT6) receptor antagonists. The data presented is intended to assist researchers in selecting the appropriate tools for their studies and to provide a baseline for the evaluation of novel compounds targeting the 5-HT6 receptor.
Introduction to 5-HT6 Receptor Antagonism
The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target in drug discovery for cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[1] this compound is a potent and selective antagonist of the 5-HT6 receptor.[2][3][4] This guide benchmarks its in vitro properties against established 5-HT6 antagonists: SB-271046, Ro 04-6790, Idalopirdine, and Intepirdine.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and standard 5-HT6 antagonists. Lower values indicate higher potency.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Human 5-HT6 | 0.2 | 7.2 | [2][3][4][5] |
| SB-271046 | Human 5-HT6 | ~1.2 (pKi 8.92) | - | [6][7] |
| Ro 04-6790 | Human 5-HT6 | ~44.7 (pKi 7.35) | >10,000 | [8][9] |
| Idalopirdine | Human 5-HT6 | 0.83 | - | [10][11] |
| Intepirdine (SB-742457) | Human 5-HT6 | - | - | [12][13][14] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize these compounds are provided below.
Radioligand Binding Assay Protocol
This protocol is a standard method for determining the binding affinity of a compound for a target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [³H]-LSD or [¹²⁵I]-SB-258585.
-
Non-specific binding control: Methiothepin or Clozapine.[16][17]
-
Test compounds (this compound and standards) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[16]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
96-well microplates.
-
Glass fiber filters (GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).[18]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Incubation: Incubate the plates for 60 minutes at 37°C.[16]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay (cAMP Accumulation)
This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the 5-HT6 receptor signaling pathway.
Objective: To determine the functional potency (e.g., pA2 or IC50) of test compounds as antagonists of the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium.
-
Stimulation buffer.
-
5-HT (Serotonin) as the agonist.
-
Forskolin (optional, to amplify the cAMP signal).[16]
-
Test compounds (this compound and standards) at various concentrations.
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).
-
384-well plates.
Procedure:
-
Cell Culture: Culture the HEK293-h5-HT6 cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Assay Protocol:
-
Remove the culture medium and replace it with serum-free medium for a period of serum starvation (e.g., 2 hours).[16]
-
Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 20 minutes) at 37°C.[19]
-
Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
If using forskolin, it can be co-incubated with the agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist-stimulated cAMP production by 50%. The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical 5-HT6 receptor signaling pathway and a general workflow for evaluating 5-HT6 receptor antagonists.
Caption: Canonical 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT6 Antagonist Evaluation.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ro 04-6790 (hydrochloride hydrate) - Biochemicals - CAT N°: 34476 [bertin-bioreagent.com]
- 10. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intepirdine - Wikipedia [en.wikipedia.org]
- 13. Intepirdine - LKT Labs [lktlabs.com]
- 14. Intepirdine | ALZFORUM [alzforum.org]
- 15. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of NPS ALX Compound 4a: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of NPS ALX Compound 4a, a potent and selective 5-HT6 antagonist used in laboratory research. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.
Core Principles of Chemical Waste Management
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all waste generated.[1] Laboratory personnel are responsible for the initial hazard evaluation and for providing the necessary information to facilitate proper waste management.[1]
Disposal of this compound: A Step-by-Step Protocol
This compound, with the molecular formula C25H25N3O2S·2HCl, is an aromatic compound intended for laboratory research use only.[2][3] As with many research chemicals, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional. Unused or raw chemicals, in particular, must be managed as hazardous waste.[4]
Step 1: Waste Identification and Segregation
Properly identify and segregate waste containing this compound at the point of generation. This is crucial to prevent unintended chemical reactions and to ensure proper disposal pathways.
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weighing papers, and vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated and non-halogenated solvent wastes are typically collected separately.[5]
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride"[2]
-
The approximate concentration and quantity of the compound
-
Any other solvents or chemicals present in the waste mixture
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage
Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are tightly sealed to prevent spills or the release of vapors.[5] The storage area should be well-ventilated and away from ignition sources.
Step 4: Disposal Request and Pickup
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[6] Do not attempt to dispose of this compound down the drain or in regular trash.[4][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Reference |
| Molecular Weight | 504.47 g/mol | [2][3][8] |
| Molecular Formula | C25H25N3O2S·2HCl | [2][3] |
| Purity | ≥99% (HPLC) | [2][9] |
| IC50 | 7.2 nM | [8][10] |
| Ki | 0.2 nM | [8][10] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general principles of handling and disposing of potent aromatic research compounds apply. The primary "experimental protocol" for disposal is the institutional hazardous waste management procedure.
In some cases, for specific types of chemical waste, in-lab treatment procedures like acid-base neutralization may be permissible.[11] However, for a complex aromatic compound like this compound, this is not recommended without specific guidance from a safety professional. The most prudent course of action is to manage it as hazardous waste for offsite treatment or recycling.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. ethz.ch [ethz.ch]
- 6. mtu.edu [mtu.edu]
- 7. acs.org [acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. labsolu.ca [labsolu.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling NPS ALX Compound 4a
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound. By providing clear, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Precautions
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound. The following tables summarize the key safety information.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for handling large quantities. |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Move victim to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | May cause eye irritation. | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Compound | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. |
| Contaminated Packaging | Dispose of as unused product. |
Signaling Pathway and Experimental Workflows
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound functions as a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system and are coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking the binding of the endogenous ligand serotonin, 5-HT6 receptor antagonists like this compound inhibit this signaling cascade. This modulation of the serotonergic system can influence the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are critical for cognitive processes.
Key Experimental Protocols
Below are detailed methodologies for common experiments involving 5-HT6 receptor antagonists.
1. 5-HT6 Receptor Binding Assay
This protocol determines the affinity of a compound for the 5-HT6 receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [³H]-LSD or a specific 5-HT6 radiolabeled antagonist).
-
This compound or other test compounds.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT6 ligand like methiothepin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvest the contents of the plate onto filter mats using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for this compound.
-
2. In Vivo Study of Cognitive Enhancement
This protocol assesses the effect of a 5-HT6 receptor antagonist on cognitive function in a rodent model.
-
Animal Model:
-
Use a validated animal model of cognitive impairment (e.g., scopolamine-induced amnesia in rats or mice).
-
-
Materials:
-
This compound.
-
Vehicle control (e.g., saline or a specific solvent).
-
Cognitive task apparatus (e.g., Morris water maze, novel object recognition chamber).
-
Scopolamine (B1681570) or another amnesic agent.
-
-
Procedure (Example using Novel Object Recognition):
-
Habituation: Acclimate the animals to the testing chamber for a few days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the training session (e.g., 30-60 minutes).
-
Induction of Amnesia: Administer scopolamine to induce a cognitive deficit (typically 20-30 minutes before training).
-
Training (Familiarization) Phase: Place the animal in the chamber with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Retention (Test) Phase: After a retention interval (e.g., 24 hours), place the animal back in the chamber where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring the novel object versus the familiar object.
-
Analysis: Calculate a discrimination index (e.g., (time with novel - time with familiar) / (total exploration time)). A higher index indicates better memory. Compare the discrimination indices between the vehicle-treated and this compound-treated groups to determine if the compound reversed the scopolamine-induced memory deficit.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
